JNJ4796
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-[4-[(R)-(2-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carbonyl]pyridin-4-yl]-1,3-benzoxazol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAAUIZLAZYALS-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=CC=C5)C6=NN(N=N6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-47965567: A Technical Guide to its P2X7 Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the P2X7 receptor antagonist, JNJ-47965567. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the compound's binding affinity, functional potency, and the experimental methodologies used for its characterization. This document also elucidates the key signaling pathways associated with the P2X7 receptor, providing a foundational understanding of the mechanism of action of JNJ-47965567.
Core Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of JNJ-47965567 for the P2X7 receptor across different species and experimental systems.
Table 1: P2X7 Receptor Binding Affinity of JNJ-47965567 [1]
| Species | Receptor | Radioligand | Assay Type | pKi (mean ± SEM) | Ki (nM) |
| Human | P2X7 | [3H]A-804598 | Radioligand Binding | 7.9 ± 0.07 | 12.6 |
| Rat | P2X7 | [3H]A-804598 | Radioligand Binding | 8.7 ± 0.07 | 2.0 |
Table 2: Functional Potency of JNJ-47965567 in Attenuating IL-1β Release [1]
| System | Cell Type | Agonist | pIC50 (mean ± SEM) | IC50 (nM) |
| Human | Whole Blood | BzATP | 6.7 ± 0.07 | 200 |
| Human | Monocytes | BzATP | 7.5 ± 0.07 | 31.6 |
| Rat | Microglia | BzATP | 7.1 ± 0.1 | 79.4 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of JNJ-47965567.
Radioligand Binding Assay
This protocol outlines the method used to determine the binding affinity (Ki) of JNJ-47965567 for the human and rat P2X7 receptors.
Objective: To quantify the binding affinity of JNJ-47965567 to P2X7 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Membranes from 1321N1 cells stably expressing either human or rat P2X7 receptors.
-
Radioligand: [3H]A-804598.[2]
-
Test Compound: JNJ-47965567.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled P2X7 antagonist (e.g., 10 µM A-804598).
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]A-804598 (e.g., 1 nM), and varying concentrations of JNJ-47965567.
-
Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of JNJ-47965567 that inhibits 50% of the specific binding of [3H]A-804598 (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization following P2X7 receptor activation and its inhibition by JNJ-47965567.
Objective: To assess the functional antagonist activity of JNJ-47965567 by measuring its ability to block agonist-induced calcium influx.
Materials:
-
Cells: HEK293 cells stably expressing the human P2X7 receptor.
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P2X7 Agonist: Benzoylbenzoyl-ATP (BzATP).
-
Test Compound: JNJ-47965567.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-hP2X7 cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with Fluo-4 AM (e.g., 4 µM) in assay buffer, often with a mild detergent like Pluronic F-127 to aid dispersion, and incubate for approximately 1 hour at 37°C.[3]
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of JNJ-47965567 for a defined period (e.g., 15-30 minutes).
-
Signal Measurement: Measure the baseline fluorescence. Then, inject a solution of BzATP (e.g., 10-100 µM) and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The inhibitory effect of JNJ-47965567 is determined by calculating the reduction in the agonist-induced fluorescence signal at different concentrations of the antagonist to determine the IC50 value.
BzATP-Induced IL-1β Release Assay
This protocol details the procedure to measure the release of the pro-inflammatory cytokine IL-1β from immune cells upon P2X7 receptor activation and its inhibition by JNJ-47965567.
Objective: To quantify the potency of JNJ-47965567 in inhibiting the release of IL-1β from monocytes.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes.
-
Test Compound: JNJ-47965567.
-
Culture Medium: RPMI 1640.
-
Instrumentation: ELISA plate reader.
Procedure:
-
Cell Isolation and Plating: Isolate monocytes from human peripheral blood and plate them in a 96-well plate.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 3-5 hours) to induce the expression of pro-IL-1β.[5][6]
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of JNJ-47965567 for a specified time (e.g., 30 minutes).
-
P2X7 Activation: Stimulate the cells with BzATP (e.g., 100 µM) for a short period (e.g., 30-60 minutes) to activate the P2X7 receptor and induce the release of mature IL-1β.[5][6]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the IC50 value of JNJ-47965567 by plotting the percentage inhibition of IL-1β release against the concentration of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: P2X7 Receptor Signaling Pathway leading to IL-1β Release.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Calcium Flux Assay.
Caption: Experimental Workflow for IL-1β Release Assay.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
JNJ-47965567: A Comprehensive Technical Profile of a Selective P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile and pharmacological characteristics of JNJ-47965567, a potent and centrally permeable antagonist of the P2X7 receptor. The information presented herein is compiled from publicly available preclinical research data, intended to support further investigation and development in the field of purinergic signaling.
Core Selectivity and Potency Profile
JNJ-47965567 is a high-affinity, selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions.[1] Its primary mechanism of action involves the blockade of P2X7 receptor function, thereby inhibiting downstream signaling cascades, most notably the release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]
Binding Affinity (pKi)
Radioligand binding assays have been employed to determine the binding affinity of JNJ-47965567 for the P2X7 receptor across different species. These studies typically utilize membrane preparations from cells overexpressing the receptor of interest and a radiolabeled competitor ligand.
| Species | Receptor | pKi (± SEM) |
| Human | P2X7 | 7.9 (± 0.07)[1] |
| Rat | P2X7 | 8.7 (± 0.07)[1] |
Table 1: Binding Affinity of JNJ-47965567 for P2X7 Receptors. Data derived from radioligand displacement assays.
Functional Potency (pIC50)
The functional potency of JNJ-47965567 has been assessed through various in vitro assays that measure the inhibition of P2X7 receptor-mediated responses, such as calcium influx and IL-1β release.
| Assay | System | Species | pIC50 (± SEM) |
| BzATP-induced Calcium Flux | Recombinant Cell Line | Human | 8.3 (± 0.08)[1] |
| BzATP-induced Calcium Flux | Recombinant Cell Line | Macaque | 8.6 (± 0.1)[1] |
| BzATP-induced Calcium Flux | Recombinant Cell Line | Dog | 8.5 (± 0.2)[1] |
| BzATP-induced Calcium Flux | Recombinant Cell Line | Rat | 7.2 (± 0.08)[1] |
| BzATP-induced Calcium Flux | Recombinant Cell Line | Mouse | 7.5 (± 0.1)[2] |
| BzATP-induced IL-1β Release | Human Whole Blood | Human | 6.7 (± 0.07)[1] |
| BzATP-induced IL-1β Release | Human Monocytes | Human | 7.5 (± 0.07)[1] |
| BzATP-induced IL-1β Release | Rat Microglia | Rat | 7.1 (± 0.1)[1] |
Table 2: Functional Potency of JNJ-47965567 in In Vitro Assays. Data represents the negative logarithm of the half-maximal inhibitory concentration.
Off-Target Selectivity
The selectivity of JNJ-47965567 was evaluated against a standard panel of receptors, ion channels, and transporters by CEREP (Poitiers, France). At a concentration of 1 μM, the compound was found to be largely inactive against the targets tested. However, at a higher concentration of 10 μM, significant effects were observed at two specific targets.
| Target | Species | Effect at 10 μM |
| Melatonin 1 Receptor | Human | 65% inhibition[1] |
| Serotonin Transporter | Human | 82% inhibition[1] |
Table 3: Off-Target Activity of JNJ-47965567. The full list of targets in the CEREP panel was not publicly available.
Experimental Protocols
The following sections provide a detailed overview of the methodologies used to characterize the selectivity profile of JNJ-47965567, based on the available literature.
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of JNJ-47965567 for the P2X7 receptor.
Figure 1: Workflow for Radioligand Binding Assay.
-
Cell Lines: Human astrocytoma cell line 1321N1 stably expressing either the human or rat P2X7 receptor.[1]
-
Radioligand: [3H]-A-804598, a known P2X7 receptor antagonist.[1]
-
Assay Buffer: Details on the specific composition of the assay buffer are not provided in the primary literature.
-
Incubation: Membranes are incubated with the radioligand and a range of concentrations of the test compound (JNJ-47965567).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
IL-1β Release Assay
This protocol describes the methodology for assessing the functional antagonism of JNJ-47965567 on P2X7 receptor-mediated IL-1β release.
Figure 2: Workflow for IL-1β Release Assay.
-
Cell Systems: Freshly isolated human monocytes, human whole blood, or primary rat microglia.[1]
-
Priming: Cells are typically primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β.[1]
-
Agonist: Benzoyl-ATP (BzATP) is used to activate the P2X7 receptor and trigger the processing and release of mature IL-1β.[1]
-
Quantification: The concentration of IL-1β in the cell culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of JNJ-47965567 that causes 50% inhibition of the BzATP-induced IL-1β release is determined to calculate the pIC50 value.
Signaling Pathway Context
JNJ-47965567 exerts its therapeutic potential by inhibiting the P2X7 receptor-mediated signaling cascade, which plays a crucial role in neuroinflammation.
Figure 3: P2X7 Receptor Signaling Pathway and Point of Inhibition.
Activation of the P2X7 receptor by extracellular ATP leads to the assembly and activation of the NLRP3 inflammasome.[1] This, in turn, activates caspase-1, which cleaves pro-IL-1β into its mature, biologically active form.[1] The subsequent release of IL-1β contributes to the inflammatory cascade. JNJ-47965567 acts as an antagonist at the P2X7 receptor, thereby preventing these downstream events.
Conclusion
JNJ-47965567 is a potent and selective P2X7 receptor antagonist with high affinity for both human and rat orthologs. Its selectivity profile indicates minimal off-target activity at therapeutically relevant concentrations. The data summarized in this technical guide provide a solid foundation for researchers and drug development professionals working on the therapeutic potential of P2X7 receptor modulation in central nervous system disorders. Further investigation into the detailed pharmacokinetics and in vivo efficacy of JNJ-47965567 is warranted to fully elucidate its clinical potential.
References
In Vitro Characterization of JNJ-47965567: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] The P2X7 receptor is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and chronic pain.[1] As such, JNJ-47965567 serves as a critical tool for investigating the therapeutic potential of P2X7 receptor modulation in central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro characterization of JNJ-47965567, including its binding affinity, functional antagonism in various cellular systems, and detailed experimental protocols for key assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro characterization of JNJ-47965567.
Table 1: Binding Affinity of JNJ-47965567 for P2X7 Receptors
| Species | Receptor | Preparation | Radioligand | pKi (mean ± SEM) | Reference |
| Human | P2X7 | 1321N1 cell membranes | [3H] A-804598 | 7.9 ± 0.07 | [2] |
| Rat | P2X7 | 1321N1 cell membranes | [3H] A-804598 | 8.7 ± 0.07 | [2][3] |
Table 2: Functional Antagonism of JNJ-47965567 in Native Systems
| Assay | System | Species | pIC50 (mean ± SEM) | Reference |
| IL-1β Release | Whole Blood | Human | 6.7 ± 0.07 | [4] |
| IL-1β Release | Monocytes | Human | 7.5 ± 0.07 | [4] |
| IL-1β Release | Microglia | Rat | 7.1 ± 0.1 | [4] |
| Calcium Flux | Astrocytes | Rat | 7.5 ± 0.4 | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize JNJ-47965567 are provided below.
Radioligand Binding Assay
This protocol describes the determination of the binding affinity of JNJ-47965567 to human and rat P2X7 receptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture 1321N1 astrocytoma cells stably expressing either human or rat P2X7 receptors.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
To each well, add the cell membrane preparation (typically 3-20 µg of protein).
-
Add competing concentrations of JNJ-47965567 or a reference compound.
-
Add the radioligand, [3H] A-804598, at a concentration near its Kd.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This protocol outlines the measurement of JNJ-47965567's ability to inhibit P2X7 receptor-mediated calcium influx in cells.
Methodology:
-
Cell Preparation:
-
Plate cells expressing P2X7 receptors (e.g., 1321N1-hP2X7 or primary astrocytes) in a 96-well black, clear-bottom microplate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.
-
Gently wash the cells with buffer to remove the extracellular dye.
-
-
Assay Procedure:
-
Add serial dilutions of JNJ-47965567 or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Place the microplate into a fluorescence microplate reader (e.g., FLIPR).
-
Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).
-
Inject a P2X7 receptor agonist (e.g., BzATP) into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from the baseline.
-
Plot the fluorescence change against the concentration of JNJ-47965567.
-
Determine the pIC50 value by fitting the data to a dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the direct measurement of ion channel activity of the P2X7 receptor and its inhibition by JNJ-47965567.
Methodology:
-
Cell Preparation:
-
Use cells expressing P2X7 receptors plated on coverslips suitable for microscopy.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare an intracellular (pipette) solution and an extracellular (bath) solution with appropriate ionic compositions.
-
-
Whole-Cell Recording:
-
Approach a single cell with a glass micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
-
Assay Procedure:
-
Record the baseline current.
-
Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP or BzATP) to evoke an inward current.
-
After the initial response, perfuse the cell with a solution containing both the agonist and JNJ-47965567 to measure the inhibitory effect.
-
Wash out the antagonist to observe any recovery of the agonist-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of JNJ-47965567.
-
Calculate the percentage of inhibition for different concentrations of the antagonist.
-
Construct a concentration-response curve to determine the IC50 value.
-
IL-1β Release Assay
This protocol details the measurement of JNJ-47965567's potency in inhibiting P2X7-mediated IL-1β release from immune cells.
Methodology:
-
Cell Preparation and Priming:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and purify monocytes, or use primary rat microglia.
-
Prime the cells with lipopolysaccharide (LPS) for a specified period (e.g., 3-24 hours) to induce the expression of pro-IL-1β.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the primed cells with various concentrations of JNJ-47965567 for a defined time (e.g., 30 minutes).
-
Stimulate the cells with a P2X7 agonist, typically Benzoylbenzoyl-ATP (BzATP), for another incubation period (e.g., 30 minutes) to activate the NLRP3 inflammasome and subsequent IL-1β release.
-
-
Quantification of IL-1β:
-
Collect the cell culture supernatant.
-
Measure the concentration of released IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release by JNJ-47965567 at each concentration compared to the vehicle-treated control.
-
Generate a concentration-response curve and determine the pIC50 value.
-
Visualizations
Signaling Pathway
Caption: P2X7 receptor signaling cascade and the antagonistic action of JNJ-47965567.
Experimental Workflow: Calcium Flux Assay
References
Preclinical Pharmacokinetic Profile of JNJ-47965567: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions. Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of central P2X7 receptors in preclinical models of disease. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of JNJ-47965567, including quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Core Pharmacokinetic Parameters
The preclinical pharmacokinetic profile of JNJ-47965567 has been characterized in rodents, primarily in rats and mice. The data highlights the compound's systemic exposure and brain penetration following parenteral administration.
Data Presentation
Table 1: In Vitro Potency and Affinity of JNJ-47965567
| Species/System | Assay | Parameter | Value |
| Human | Radioligand Binding | pKi | 7.9 ± 0.07 |
| Rat | Radioligand Binding | pKi | 8.7 ± 0.07 |
| Human | Calcium Flux | pIC50 | 8.3 ± 0.08 |
| Mouse | Calcium Flux | pIC50 | 7.5 ± 0.1 |
| Rat | Calcium Flux | pIC50 | 7.2 ± 0.08 |
| Human Whole Blood | IL-1β Release | pIC50 | 6.7 ± 0.07 |
| Human Monocytes | IL-1β Release | pIC50 | 7.5 ± 0.07 |
| Rat Microglia | IL-1β Release | pIC50 | 7.1 ± 0.1 |
Table 2: In Vivo Pharmacokinetic Parameters of JNJ-47965567 in Rats Following a Single 10 mg/kg Subcutaneous Dose
| Parameter | Tissue | Value | Unit |
| Concentration Range | Plasma | 720 - 1200 | ng/mL |
| Concentration Range | Brain | 380 - 658 | ng/mL |
| Brain to Plasma Ratio | - | 0.5 - 0.58 | - |
| Oral Bioavailability | - | Poor | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to characterize the pharmacokinetics of JNJ-47965567.
In Vivo Pharmacokinetic Study in Rodents
A typical pharmacokinetic study in rats or mice involves the following steps:
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in controlled environments with ad libitum access to food and water.
-
Drug Administration:
-
Subcutaneous (s.c.) Injection (Rats): JNJ-47965567 is dissolved in a suitable vehicle, such as 30% sulfobutylether-beta-cyclodextrin (SBE-β-CD). The solution is administered subcutaneously in the dorsal region.
-
Intraperitoneal (i.p.) Injection (Mice): The drug solution is injected into the intraperitoneal cavity. A common dose used in efficacy studies is 30 mg/kg.[1][2]
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
-
Tissue Harvesting:
-
At the end of the study, animals are euthanized, and brains are collected to determine drug concentrations in the central nervous system.
-
-
Bioanalytical Method:
-
JNJ-47965567 concentrations in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with acetonitrile. Brain tissue is first homogenized and then subjected to a similar extraction procedure.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system for separation and quantification.
-
In Vivo BzATP-Induced IL-1β Release Assay
This assay is used to assess the in vivo target engagement and pharmacodynamic effect of JNJ-47965567.
-
Animal Model: Male Sprague-Dawley rats.
-
Priming: Animals are administered lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Drug Administration: JNJ-47965567 or vehicle is administered (e.g., subcutaneously) prior to the challenge.
-
Challenge: The P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is administered to trigger the release of mature IL-1β.[3]
-
Sample Collection: Blood or brain microdialysate is collected to measure IL-1β levels.
-
Cytokine Quantification: IL-1β levels are measured using a specific enzyme-linked immunosorbent assay (ELISA).[3]
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of JNJ-47965567 is the antagonism of the P2X7 receptor. The following diagram illustrates the downstream signaling cascade initiated by P2X7 receptor activation, which is inhibited by JNJ-47965567.
Experimental Workflow
The following diagram outlines the general workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
JNJ-47965567 is a valuable research tool for investigating the role of the P2X7 receptor in the central nervous system. Its favorable preclinical pharmacokinetic profile, characterized by good brain penetration after subcutaneous administration, allows for robust in vivo studies. This technical guide provides a foundational understanding of its pharmacokinetic properties and the experimental procedures required for its evaluation. Further studies to fully characterize the pharmacokinetic profile across different species and routes of administration will be beneficial for its continued development and application in neuroscience research.
References
- 1. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neurodegenerative disorders.[1][2] Developed by Janssen Research and Development, this small molecule has been a critical tool in elucidating the role of the P2X7 receptor in central nervous system (CNS) pathophysiology.[2][3] This document provides an in-depth technical guide to the discovery and development history of JNJ-47965567, detailing its pharmacological profile, experimental methodologies, and preclinical findings.
Discovery and Initial Characterization
JNJ-47965567 was first comprehensively characterized in a 2013 publication by Bhattacharya et al. from Janssen Research and Development.[2] The development of this compound was driven by the growing body of evidence suggesting that the P2X7 receptor plays a key role in neuropsychiatric disorders, neurodegeneration, and chronic pain. The primary goal was to develop a centrally permeable P2X7 antagonist to probe the receptor's function in the CNS.
Mechanism of Action
JNJ-47965567 acts as a P2X7 receptor antagonist. While initially believed to be a competitive antagonist, later structural and activity studies on the panda P2X7 receptor suggested a non-competitive mechanism of action. This is supported by findings that JNJ-47965567 inhibits maximal ATP-induced responses in a concentration-dependent manner, a hallmark of non-competitive inhibition. The compound is thought to bind to an allosteric site, preventing the conformational changes required for channel opening.
The antagonism of the P2X7 receptor by JNJ-47965567 leads to the blockade of downstream signaling pathways, most notably the inhibition of inflammasome activation and subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).
P2X7 Receptor Signaling and JNJ-47965567 Inhibition
Pharmacological Profile
A series of in vitro and in vivo studies have characterized the pharmacological properties of JNJ-47965567.
In Vitro Pharmacology
JNJ-47965567 is a high-affinity antagonist for both human and rat P2X7 receptors. It selectively inhibits P2X7-mediated responses, such as calcium influx and IL-1β release, without significantly affecting other related receptors.
| Parameter | Species | Value | Reference |
| pKi | Human | 7.9 ± 0.07 | |
| Rat | 8.7 ± 0.07 | ||
| pIC50 (IL-1β release) | Human (whole blood) | 6.7 ± 0.07 | |
| Human (monocytes) | 7.5 ± 0.07 | ||
| Rat (microglia) | 7.1 ± 0.1 | ||
| IC50 (ATP-induced ethidium+ uptake) | Murine (J774 macrophages) | 54 ± 24 nM |
In Vivo Pharmacology
JNJ-47965567 is centrally permeable and demonstrates target engagement in the brain. It has shown efficacy in animal models of neuropathic pain and mania. However, its therapeutic effect in models of amyotrophic lateral sclerosis (ALS) has yielded conflicting results, with one study showing modest benefits in female mice when administered pre-symptomatically, while another study found no effect when administered after disease onset.
| Parameter | Species | Value | Model | Reference |
| Brain EC50 | Rat | 78 ± 19 ng/mL | P2X7 receptor autoradiography | |
| Efficacy Dose | Rat | 30 mg/kg | Amphetamine-induced hyperactivity | |
| Rat | 30 mg/kg | Neuropathic pain model |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of JNJ-47965567 for the P2X7 receptor.
-
Method: Membranes from 1321N1 cells stably expressing either human or rat P2X7 receptors were used. Assays were performed using a radiolabeled P2X7 antagonist, such as [3H]A-804598. Various concentrations of JNJ-47965567 were incubated with the membranes and the radioligand. Non-specific binding was determined in the presence of a high concentration of an unlabeled P2X7 antagonist. The amount of bound radioactivity was measured by liquid scintillation counting. Data were analyzed using non-linear regression to calculate the Ki value.
IL-1β Release Assay
-
Objective: To measure the potency (IC50) of JNJ-47965567 in inhibiting P2X7-mediated IL-1β release.
-
Method: Human whole blood, isolated human monocytes, or rat primary microglia were first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. The cells were then pre-incubated with varying concentrations of JNJ-47965567 before being stimulated with a P2X7 agonist, such as benzoyl-ATP (Bz-ATP). The concentration of IL-1β in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Characterization Workflow
Animal Models
-
Neuropathic Pain: The chronic constriction injury (CCI) model in rats was utilized. Following nerve ligation, animals develop mechanical allodynia. JNJ-47965567 (30 mg/kg) was administered, and its effect on paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) was assessed.
-
Amyotrophic Lateral Sclerosis (ALS): The SOD1G93A transgenic mouse model, which recapitulates key features of ALS, was used. In one study, JNJ-47965567 (30 mg/kg) was administered intraperitoneally four times per week starting at a pre-symptomatic stage (postnatal day 60). In another study, the same dose was given three times a week from the onset of disease symptoms. Endpoints included disease onset, body weight, motor performance (rotarod test), and survival.
Development Status and Future Directions
JNJ-47965567 was initially developed by Johnson & Johnson. Its current global R&D status is listed as "Pending". While it has been extensively used as a preclinical tool compound, its progression into clinical trials is not clearly documented in the public domain.
The conflicting results in ALS models highlight the complexity of P2X7R signaling in neurodegenerative diseases and suggest that the timing and frequency of administration may be critical for therapeutic efficacy. Future research may focus on optimizing dosing regimens and exploring the therapeutic potential of JNJ-47965567 in other CNS disorders with a neuroinflammatory component, such as post-COVID neuropsychiatric symptoms, where it has shown promise in preclinical models. The continued use of JNJ-47965567 as a research tool will be invaluable for further dissecting the role of the P2X7 receptor in health and disease.
References
- 1. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-47965567 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Role of P2X7 in neuroinflammation
An In-depth Technical Guide on the Core Role of P2X7 in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The P2X7 receptor (P2X7R), an ATP-gated cation channel, has emerged as a critical modulator of neuroinflammatory processes in the central nervous system (CNS). Predominantly expressed on microglia, the brain's resident immune cells, P2X7R functions as a key sensor for extracellular ATP, a molecule released in high concentrations during cellular stress, injury, or death, thereby acting as a Damage-Associated Molecular Pattern (DAMP).[1][2] Activation of P2X7R triggers a cascade of downstream signaling events, most notably the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[3][4] This P2X7R-mediated inflammatory response is implicated in the pathogenesis and progression of a wide spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, neuropathic pain, and traumatic brain injury.[5] Consequently, the P2X7R signaling pathway represents a highly promising therapeutic target for the development of novel treatments for these debilitating conditions. This guide provides a comprehensive technical overview of the P2X7 receptor's structure, function, signaling pathways, and its multifaceted role in neuroinflammation, supported by experimental data and methodologies.
The P2X7 Receptor: Structure and Function
The P2X7 receptor is a unique member of the P2X family of ionotropic ATP-gated receptors. It assembles as a homotrimer, with each subunit possessing two transmembrane domains, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop for ligand binding.
Activation and Channel Function: Unlike other P2X receptors, P2X7R requires high concentrations of extracellular ATP (in the millimolar range) for full activation, a condition typically met only in pathological states. Initial, brief activation by ATP leads to the rapid opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This rapid ion flux depolarizes the cell membrane and initiates downstream signaling.
Pore Dilation: Prolonged or sustained activation of P2X7R results in a remarkable secondary phenomenon: the formation of a large, non-selective pore. This pore allows the passage of molecules up to 900 Da in mass, including fluorescent dyes like YO-PRO-1 and ethidium (B1194527) bromide. The exact mechanism of pore formation is still debated, with leading hypotheses suggesting either an intrinsic dilation of the P2X7R channel itself or the recruitment of other membrane proteins like pannexin-1. This pore formation significantly impacts cellular homeostasis, contributing to the loss of intracellular metabolites, caspase activation, and ultimately, cell death.
P2X7R Signaling in Neuroinflammation
P2X7R is a central hub for initiating and amplifying inflammatory responses within the CNS, primarily through its robust expression and function in microglia.
NLRP3 Inflammasome Activation
The most well-characterized pro-inflammatory function of P2X7R is its potent activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system. The activation sequence is a two-step process:
-
Priming (Signal 1): Triggered by PAMPs (e.g., LPS) or other DAMPs, this step involves the upregulation of NLRP3 and pro-IL-1β via transcription factors like NF-κB.
-
Activation (Signal 2): P2X7R activation by ATP provides the critical second signal. The resulting K⁺ efflux is a potent trigger for the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1). This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.
-
Cytokine Release: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory cascade.
Other Pro-inflammatory Pathways
Beyond the inflammasome, P2X7R activation stimulates other signaling cascades that contribute to neuroinflammation:
-
MAPK Activation: P2X7R triggers the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK. This leads to the production of other pro-inflammatory cytokines, notably Tumor Necrosis Factor-α (TNF-α).
-
Reactive Oxygen Species (ROS) Production: In microglia, P2X7R activation can lead to the production of ROS through the activation of NADPH oxidase. This oxidative stress contributes to neuronal damage.
-
Glutamate (B1630785) Release: P2X7R stimulation can induce the release of the excitotoxic neurotransmitter glutamate from glial cells, further contributing to neuronal injury.
-
Chemokine Release: P2X7R activation mediates the release of various chemokines, such as CCL2, CCL3, and CXCL2, which are involved in recruiting peripheral immune cells to the site of inflammation in the CNS.
Data Presentation: P2X7 Modulators and Role in Disease
Quantitative data is summarized in the following tables for clear comparison.
Table 1: P2X7 Receptor Agonists and Antagonists
| Class | Compound | Potency/Concentration | Application/Effect | Reference |
| Agonists | ATP (Adenosine Triphosphate) | mM range for full activation | Endogenous ligand, activates channel and pore formation | |
| BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) | 10-30 fold more potent than ATP | Potent synthetic agonist used in experimental studies | ||
| Antagonists | Brilliant Blue G (BBG) | IC₅₀ ~2 µM (murine) | Widely used in vivo antagonist, crosses BBB, reduces neuroinflammation | |
| A-438079 | Potent and selective | Reduces neuropathic pain and IL-1β release in animal models | ||
| A-740003 | Selective antagonist | Blocks ATP-induced IL-1β release from microglia | ||
| A-804598 | P2X7R antagonist | Reduces neuronal apoptosis and improves outcomes after TBI | ||
| JNJ-54175446 / JNJ-55308942 | Brain-permeable, oral | In clinical development (Phase II) for major depressive disorder |
Table 2: Summary of P2X7 Receptor's Role in Neurodegenerative Diseases
| Disease | Key Pathological Role of P2X7R | Main Cellular Localization | Key Mediators | Reference |
| Alzheimer's Disease | Upregulated around Aβ plaques; mediates Aβ-induced microglial activation, cytokine/chemokine release, and synaptic toxicity. | Microglia, Astrocytes | IL-1β, CCL3, ROS | |
| Parkinson's Disease | Contributes to nigrostriatal degeneration; involved in α-synuclein-induced inflammation. | Microglia | IL-1β, NLRP3 Inflammasome | |
| Multiple Sclerosis | Mediates inflammation, demyelination, and oligodendrocyte/axonal injury in EAE models. | Microglia, Astrocytes, Oligodendrocytes | IL-1β, CXCL2 | |
| Neuropathic Pain | Upregulated in spinal microglia; mediates release of pro-inflammatory cytokines causing pain hypersensitivity. | Microglia | IL-1β, TNF-α | |
| Traumatic Brain Injury | Upregulated in microglia post-injury; contributes to secondary injury, edema, and neuronal death. | Microglia | IL-1β, Microvesicles | |
| Stroke (Ischemic) | Mediates microglial cell death and neuroinflammation in oxygen-glucose deprivation models. | Microglia | IL-1β |
Mandatory Visualizations: Diagrams of Pathways and Workflows
Diagram 1: P2X7 Receptor Signaling in Microglia
References
- 1. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]
- 2. Frontiers | Pleiotropic Roles of P2X7 in the Central Nervous System [frontiersin.org]
- 3. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-47965567: A Technical Guide to its Role in Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of JNJ-47965567, a potent and selective P2X7 receptor antagonist, and its impact on inflammasome activation. The document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways and experimental workflows.
Core Concept: P2X7 Receptor and NLRP3 Inflammasome Activation
The purinergic P2X7 receptor (P2X7R) is a ligand-gated ion channel that plays a crucial role in the central nervous system and is implicated in various neurological and inflammatory conditions.[1] Activation of the P2X7R by extracellular ATP, often released from damaged cells, triggers the assembly of the NLRP3 inflammasome complex in immune cells like microglia.[2] This multi-protein platform is a critical component of the innate immune system.
The canonical activation of the NLRP3 inflammasome is a two-step process.[3] The "priming" step, often initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second "activation" step, triggered by stimuli such as ATP, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, leading to their release. This process can also induce a form of inflammatory cell death known as pyroptosis.
JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor, thereby inhibiting the ATP-induced signaling cascade that leads to NLRP3 inflammasome activation and the subsequent release of inflammatory cytokines like IL-1β.
Quantitative Data: Potency and Efficacy of JNJ-47965567
The inhibitory activity of JNJ-47965567 has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data on its potency and efficacy.
Table 1: In Vitro Inhibitory Activity of JNJ-47965567 on IL-1β Release
| Cell Type/System | Species | Measured Endpoint | pIC50 / IC50 | Reference |
| Whole Blood | Human | IL-1β release | 6.7 ± 0.07 (pIC50) | |
| Monocytes | Human | IL-1β release | 7.5 ± 0.07 (pIC50) | |
| Microglia | Rat | IL-1β release | 7.1 ± 0.1 (pIC50) | |
| J774 Macrophages | Murine | ATP-induced ethidium+ uptake | 54 ± 24 nM (IC50) |
Table 2: In Vitro Potency of JNJ-47965567 on P2X7 Receptors
| Receptor | Species | Measured Endpoint | pIC50 | Reference |
| P2X7 | Human | Antagonist Activity | 8.3 | |
| P2X7 | Mouse | Antagonist Activity | 7.5 | |
| P2X7 | Rat | Antagonist Activity | 7.2 |
Table 3: In Vivo Efficacy of JNJ-47965567
| Animal Model | Species | Dose | Effect | Reference |
| Amphetamine-induced hyperactivity | Rat | 30 mg·kg⁻¹ | Attenuated hyperactivity | |
| Neuropathic pain | Rat | 30 mg·kg⁻¹ | Modest, significant efficacy | |
| SOD1G93A (ALS model) | Mouse | 30 mg/kg (thrice weekly from onset) | No impact on disease progression | |
| SOD1G93A (ALS model) | Mouse | 30 mg/kg (four times per week from pre-onset) | Delayed disease onset and improved motor coordination in females |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of JNJ-47965567.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: JNJ-47965567 Dosage for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in various rodent models of central nervous system (CNS) disorders. JNJ-47965567 is a centrally permeable compound, making it a valuable tool for investigating the role of the P2X7 receptor in CNS pathophysiology.[1][2]
Mechanism of Action
JNJ-47965567 functions as a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel.[2] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion exchange initiates downstream signaling cascades that play a crucial role in neuroinflammation and other pathological processes. JNJ-47965567 blocks this channel activation, thereby inhibiting the subsequent release of pro-inflammatory cytokines such as IL-1β.[3] While initially thought to be a competitive antagonist, recent evidence suggests a non-competitive mechanism of action.[4]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for JNJ-47965567.
Table 1: In Vitro Potency of JNJ-47965567
| Assay System | Species | Parameter | Value | Reference |
| Recombinant P2X7 | Human | pKi | 7.9 ± 0.07 | |
| Recombinant P2X7 | Rat | pKi | 8.7 | |
| IL-1β Release | Human (Whole Blood) | pIC50 | 6.7 ± 0.07 | |
| IL-1β Release | Human (Monocytes) | pIC50 | 7.5 ± 0.07 | |
| IL-1β Release | Rat (Microglia) | pIC50 | 7.1 ± 0.1 | |
| Calcium Flux | Rat (Astrocytes) | pIC50 | 7.5 ± 0.4 | |
| ATP-induced Ethidium+ Uptake | Murine (J774 Macrophages) | IC50 | 54 ± 24 nM |
Table 2: In Vivo Efficacy and Dosage of JNJ-47965567 in Rodent Models
| Rodent Model | Species/Strain | Dosage | Route | Key Findings | Reference |
| Lipopolysaccharide (LPS)-Induced Neuroinflammation | Rat (Sprague-Dawley) | 30 mg/kg | s.c. | Attenuated Bz-ATP induced IL-1β release in the brain. | |
| Amphetamine-Induced Hyperactivity | Rat | 30 mg/kg | s.c. | Attenuated hyperactivity. | |
| Neuropathic Pain (Chung model) | Rat | 30 mg/kg | s.c. | Exhibited modest, yet significant, efficacy in reversing allodynia. | |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | 30 mg/kg | i.p. | Delayed disease onset and progression, and improved motor performance in female mice when administered 4 times per week from pre-onset. | |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | 30 mg/kg | i.p. | No significant alteration in disease progression when administered 3 times per week from disease onset. |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Rats
This protocol describes the induction of neuroinflammation using LPS and the assessment of the therapeutic efficacy of JNJ-47965567.
Materials:
-
Male Sprague-Dawley rats
-
JNJ-47965567
-
Vehicle (e.g., 30% w/v 2-hydroxypropyl-β-cyclodextrin in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Tools for tissue collection and processing
-
ELISA kit for IL-1β quantification
-
Antibodies for immunohistochemistry (e.g., Iba1)
Procedure:
-
Animal Acclimation: House male Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.
-
JNJ-47965567 Preparation: Dissolve JNJ-47965567 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).
-
Administration: Administer JNJ-47965567 (30 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
LPS Challenge: One hour after the antagonist administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4 hours), euthanize the animals under deep anesthesia. Perfuse transcardially with ice-cold saline and collect brain tissue (e.g., hippocampus and cortex).
-
Biochemical Analysis: Homogenize a portion of the brain tissue for the quantification of IL-1β levels using an ELISA kit according to the manufacturer's instructions.
-
Immunohistochemical Analysis: Fix the other portion of the brain tissue for immunohistochemical analysis to assess microglial activation using an Iba1 antibody.
-
Data Analysis: Compare the levels of IL-1β and the extent of microglial activation between the vehicle-treated and JNJ-47965567-treated groups.
Amyotrophic Lateral Sclerosis (ALS) Model in SOD1G93A Mice
This protocol outlines the chronic administration of JNJ-47965567 to SOD1G93A mice to evaluate its effect on disease progression.
Materials:
-
SOD1G93A transgenic mice and wild-type littermates
-
JNJ-47965567
-
Vehicle: 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) in Milli-Q water
-
Equipment for behavioral testing (e.g., Rotarod)
-
Scales for body weight measurement
Procedure:
-
Animal Husbandry: Breed and genotype SOD1G93A mice according to established protocols.
-
JNJ-47965567 Preparation: Prepare the JNJ-47965567 solution by dissolving it in 30% β-CD. This may require heating (e.g., 45°C) and sonication to achieve complete dissolution.
-
Treatment Regimen:
-
Pre-onset administration: Begin intraperitoneal (i.p.) injections of JNJ-47965567 (30 mg/kg) or vehicle at a pre-symptomatic age (e.g., postnatal day 60). Administer 4 times per week.
-
Post-onset administration: Alternatively, begin i.p. injections at the onset of disease symptoms and administer 3 times per week.
-
-
Monitoring Disease Progression:
-
Body Weight: Measure the body weight of each mouse at least 3-4 times per week.
-
Motor Coordination: Assess motor function using a Rotarod apparatus on a weekly basis.
-
Clinical Score: Evaluate the neurological score of the animals regularly.
-
-
Endpoint: Continue the treatment and monitoring until the animals reach a predefined humane endpoint.
-
Data Analysis: Analyze the differences in disease onset, survival duration, body weight changes, and motor performance between the JNJ-47965567-treated and vehicle-treated groups.
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor, which is the target of JNJ-47965567.
Caption: P2X7 receptor signaling cascade and the inhibitory action of JNJ-47965567.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a general workflow for evaluating the efficacy of JNJ-47965567 in a rodent model of CNS disease.
Caption: A generalized experimental workflow for in vivo studies of JNJ-47965567.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567 Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of JNJ-47965567 to mice, with a focus on intraperitoneal injection. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing their own experiments.
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a role in neuroinflammation.[1][2] It is a brain-penetrant compound, making it a valuable tool for investigating the role of the central P2X7 receptor in various neurological disease models in rodents.[1]
Data Presentation
The following tables summarize the quantitative data from key studies on the intraperitoneal administration of JNJ-47965567 in mice.
Table 1: JNJ-47965567 Administration Parameters in Mice
| Parameter | Details | Reference |
| Route of Administration | Intraperitoneal (i.p.) injection | [3][4][5] |
| Dosage | 30 mg/kg | [3][4][5] |
| Vehicle | 2-(hydroxypropyl)-beta-cyclodextrin or 30% SBE-β-cyclodextrin | [3][5] |
| Frequency | Three or four times per week | [3][4] |
| Animal Model | SOD1G93A mice (model for Amyotrophic Lateral Sclerosis) | [3][4][5] |
Table 2: Summary of In Vivo Study Outcomes with JNJ-47965567 in SOD1G93A Mice
| Study Focus | Administration Schedule | Key Findings | Reference |
| Disease Progression | 30 mg/kg, i.p., three times a week from disease onset | Did not alter disease progression, weight loss, motor coordination, or survival. | [3] |
| Disease Onset and Progression | 30 mg/kg, i.p., four times a week from pre-symptomatic stage (P60) | Delayed disease onset, reduced body weight loss, and improved motor coordination in female mice; no significant effects in male mice. Did not increase overall lifespan. | [4][6][7][8][9][10] |
Experimental Protocols
The following are detailed methodologies for the preparation and intraperitoneal administration of JNJ-47965567 to mice.
Protocol 1: Preparation of JNJ-47965567 Solution
Materials:
-
JNJ-47965567 powder
-
2-(hydroxypropyl)-beta-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)
-
Sterile, pyrogen-free saline (0.9% NaCl) or water for injection
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of JNJ-47965567 and cyclodextrin (B1172386) based on the desired concentration and final volume. For a 30% cyclodextrin solution, dissolve 300 mg of cyclodextrin per ml of sterile saline or water.
-
Weigh the calculated amount of JNJ-47965567 powder accurately.
-
In a sterile vial, prepare the 30% cyclodextrin vehicle by dissolving the appropriate amount of HPβCD or SBE-β-cyclodextrin in sterile saline or water.
-
Gradually add the JNJ-47965567 powder to the cyclodextrin solution while vortexing to ensure complete dissolution. The solution should be clear and free of visible particles.
-
Store the prepared solution appropriately, protected from light, and as recommended by the manufacturer.
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared JNJ-47965567 solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Accurately determine the weight of each mouse to calculate the precise volume of the JNJ-47965567 solution to be administered (based on a 30 mg/kg dose).
-
Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and ensure accurate injection.
-
Position the mouse to expose the lower abdominal area. The injection site should be in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate gently to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the JNJ-47965567 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Mandatory Visualizations
Signaling Pathway
JNJ-47965567 acts as an antagonist to the P2X7 receptor. The activation of this receptor by extracellular ATP triggers a cascade of downstream signaling events.
Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of JNJ-47965567 in a mouse model of neurological disease.
Caption: A generalized experimental workflow for in vivo studies with JNJ-47965567.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 3. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for JNJ-47965567 in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammatory processes and has emerged as a promising therapeutic target for chronic pain conditions. Activation of the P2X7 receptor on microglia in the central nervous system is a critical step in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which contribute to the establishment and maintenance of neuropathic pain.[1] This document provides detailed protocols for the use of JNJ-47965567 in the Chung model of neuropathic pain in rats, a widely used preclinical model that mimics aspects of human neuropathic pain.
Mechanism of Action
JNJ-47965567 exerts its analgesic effects by blocking the P2X7 receptor. In the context of neuropathic pain, nerve injury leads to a release of ATP in the spinal cord, which then activates P2X7 receptors on microglia. This activation triggers a signaling cascade culminating in the maturation and release of IL-1β. IL-1β, in turn, enhances neuronal excitability and synaptic transmission, contributing to the central sensitization that underlies neuropathic pain symptoms like allodynia (pain from a non-painful stimulus). By antagonizing the P2X7 receptor, JNJ-47965567 inhibits this neuroinflammatory cascade, thereby reducing the release of IL-1β and mitigating pain hypersensitivity.[1]
Signaling Pathway
Caption: P2X7 signaling in neuropathic pain and the inhibitory action of JNJ-47965567.
Quantitative Data
In Vitro Pharmacology of JNJ-47965567
| Parameter | Species | System | Value |
| pK_i_ | Human | Recombinant P2X7 | 7.9 ± 0.07 |
| pK_i_ | Rat | Recombinant P2X7 | 8.7 ± 0.07 |
| pIC_50_ (IL-1β release) | Human | Whole Blood | 6.7 ± 0.07 |
| pIC_50_ (IL-1β release) | Human | Monocytes | 7.5 ± 0.07 |
| pIC_50_ (IL-1β release) | Rat | Microglia | 7.1 ± 0.1 |
Data from Bhattacharya et al., 2013.[1]
In Vivo Efficacy in the Rat Chung Model of Neuropathic Pain
| Treatment Group | Time Post-Dose (hours) | Paw Withdrawal Threshold (g) |
| Vehicle | 0 | ~2.5 |
| Vehicle | 1 | ~2.5 |
| Vehicle | 2 | ~2.5 |
| Vehicle | 4 | ~2.5 |
| Vehicle | 6 | ~2.5 |
| Vehicle | 24 | ~2.5 |
| JNJ-47965567 (30 mg/kg) | 0 | ~2.5 |
| JNJ-47965567 (30 mg/kg) | 1 | ~7.5 |
| JNJ-47965567 (30 mg/kg) | 2 | ~8.0** |
| JNJ-47965567 (30 mg/kg) | 4 | ~6.5 |
| JNJ-47965567 (30 mg/kg) | 6 | ~5.0 |
| JNJ-47965567 (30 mg/kg) | 24 | ~3.0 |
*P < 0.05; **P < 0.01 compared to vehicle. Data are approximated from the graphical representation in Bhattacharya et al., 2013.[1]
Experimental Protocols
Experimental Workflow
Caption: Workflow for evaluating JNJ-47965567 in a neuropathic pain model.
Chung Model of Neuropathic Pain (Spinal Nerve Ligation)
This surgical protocol is based on the method described by Kim and Chung (1992) and as utilized in the evaluation of JNJ-47965567.[1]
Materials:
-
Male Sprague-Dawley rats (100-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, retractors)
-
Silk ligature (e.g., 6-0)
-
Sutures for muscle and skin closure
-
Wound clips (optional for skin closure)
-
Antiseptic solution and sterile saline
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic. Shave and sterilize the dorsal lumbar region. Place the animal on a warming pad to maintain body temperature throughout the surgery.
-
Incision: Make a dorsal midline skin incision to expose the vertebrae at the L4-S2 level.
-
Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L6 transverse process. Remove the L6 transverse process to clearly visualize the L4 to L6 spinal nerves.
-
Nerve Ligation: Gently isolate the L5 and L6 spinal nerves from the surrounding tissue. Tightly ligate the L5 and L6 spinal nerves with a silk ligature.[2]
-
Closure: Close the muscle layer using sutures. Close the skin incision with sutures or wound clips.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines. House the animals with additional bedding and monitor for signs of distress. Allow for a recovery period of 10-14 days for the development of stable mechanical allodynia before behavioral testing.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol is based on the "up-down" method described by Chaplan et al. (1994) and is a standard method for assessing tactile allodynia.
Materials:
-
von Frey filaments (calibrated set, e.g., Stoelting)
-
Testing chambers with a wire mesh floor
-
Data recording sheets
Procedure:
-
Acclimation: Place the rats in individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
-
Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly. Hold for a maximum of 6-8 seconds.
-
Positive Response: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination (Up-Down Method):
-
Begin testing with a filament in the middle of the force range (e.g., 2.0 g or handle number 4.31).
-
If there is no response, the next stimulus is with the next higher force filament.
-
If there is a positive response, the next stimulus is with the next lower force filament.
-
The 50% paw withdrawal threshold is determined using a specific pattern of responses around the threshold, as detailed by Chaplan et al. (1994). This typically involves recording the responses to a series of six stimuli after the first crossover in response (from positive to negative or vice versa).
-
-
Calculation: The 50% withdrawal threshold in grams is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value from the Chaplan et al. table corresponding to the pattern of responses, and δ is the average difference in log units between the filaments.
Preparation and Administration of JNJ-47965567
Materials:
-
JNJ-47965567
-
Vehicle: 30% (w/v) SBE-β-cyclodextrin in sterile water
-
Vortex mixer and/or sonicator
-
Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)
Preparation:
-
Prepare a 30% (w/v) solution of SBE-β-cyclodextrin in sterile water.
-
Suspend JNJ-47965567 in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose).
-
Use a vortex mixer and/or sonicator to ensure a uniform suspension.
Administration:
-
Administer the prepared JNJ-47965567 suspension or vehicle to the rats via the desired route (e.g., subcutaneous injection).
-
The volume of administration should be calculated based on the animal's body weight.
-
Behavioral testing should be conducted at specified time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).[1]
References
Application Notes and Protocols: JNJ-47965567 in Preclinical Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor (P2X7R).[1][2][3][4] The P2X7R, an ATP-gated ion channel, is implicated in neuroinflammation and has emerged as a potential therapeutic target for neuropsychiatric disorders, including major depressive disorder.[1] Activation of the P2X7R, particularly on microglia, triggers the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). This inflammatory cascade is increasingly recognized as a key contributor to the pathophysiology of depression.
These application notes provide a comprehensive overview of the use of JNJ-47965567 in preclinical models of depression. While direct evidence for the efficacy of JNJ-47965567 in a standard depression screening model (the forced swim test) is negative, the broader class of P2X7R antagonists has shown promise in more translationally relevant chronic stress models. This document outlines the mechanism of action, summarizes key preclinical data for P2X7R antagonists, and provides detailed protocols for relevant experimental models.
Mechanism of Action: P2X7R Antagonism
JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor. In the central nervous system, stress can lead to the release of ATP from neurons and astrocytes. This extracellular ATP binds to and activates P2X7Rs on microglia, initiating a downstream signaling cascade. This cascade involves the activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into active caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, secretable form. By blocking the P2X7R, JNJ-47965567 inhibits this entire pathway, thereby reducing the release of IL-1β and mitigating neuroinflammation.
Data Presentation
While JNJ-47965567 itself was found to be ineffective in the rat forced swim test, other P2X7R antagonists have demonstrated antidepressant-like effects in various preclinical models, particularly those involving chronic stress. The following tables summarize representative data for these related compounds.
Table 1: In Vitro and In Vivo Potency of JNJ-47965567
| Assay | Species/System | Parameter | Value | Reference |
| Radioligand Binding | Human P2X7R | pKi | 7.9 ± 0.07 | |
| Radioligand Binding | Rat P2X7R | pKi | 8.7 ± 0.07 | |
| IL-1β Release | Human Blood | pIC50 | 6.7 ± 0.07 | |
| IL-1β Release | Human Monocytes | pIC50 | 7.5 ± 0.07 | |
| IL-1β Release | Rat Microglia | pIC50 | 7.1 ± 0.1 | |
| Target Engagement | Rat Brain (ex vivo) | EC50 | 78 ± 19 ng/mL |
Table 2: Efficacy of P2X7R Antagonists in Preclinical Depression Models
| Compound | Model | Species | Dose & Route | Key Finding | Reference |
| JNJ-47965567 | Forced Swim Test | Rat | 30 mg/kg | No effect on immobility time | |
| Brilliant Blue G (BBG) | Chronic Unpredictable Mild Stress (CUMS) | Rat | 25 & 50 mg/kg/day, i.p. | Dose-dependently reversed CUMS-induced decrease in sucrose (B13894) preference and increase in FST immobility time. | |
| Brilliant Blue G (BBG) | Lipopolysaccharide (LPS) Induced Depression | Mouse | 50 mg/kg, i.p. | Attenuated LPS-induced increase in immobility time in the TST and FST. | |
| A-438079 | Chronic Unpredictable Stress (CUS) | Rat | Microinjection into hippocampus | Prevented the development of depressive-like behaviors. | |
| A-804598 | Chronic Unpredictable Mild Stress (CUMS) | Mouse | 5 mg/kg, i.p. | Reversed anhedonia caused by CUMS. |
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a highly validated paradigm for inducing depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.
Objective: To induce a state of chronic stress that mimics aspects of human depression, including anhedonia and behavioral despair.
Materials:
-
Rodents (rats or mice)
-
Standard housing cages
-
Tilted cages (45°)
-
Stroboscopic lighting
-
Wet bedding (e.g., 100-200 ml of water in a standard cage)
-
Empty water bottles
-
Apparatus for foot shock, restraint, etc.
Procedure:
-
Housing: Single-house animals to increase the impact of social stressors.
-
Stress Regimen: For a period of 3 to 9 weeks, expose animals to a different stressor each day according to a randomized schedule. Stressors may include:
-
Tilted cage (45°) for 3-4 hours.
-
Wet bedding for 8 hours.
-
Food or water deprivation for 18-24 hours.
-
Overnight illumination.
-
Stroboscopic lighting for 4 hours.
-
Cage change (placing the animal in a cage previously occupied by another animal) for 3 hours.
-
Forced swim in cool water (18°C) for 5 minutes.
-
Restraint in a plastic tube for 2 hours.
-
-
Control Group: A non-stressed control group should be maintained in standard housing conditions, with regular food and water, and handled similarly to the stressed group (without the application of stressors).
-
Drug Administration: JNJ-47965567 or other P2X7R antagonists can be administered during the final weeks of the CUMS protocol (e.g., daily for the last 3 weeks). Administration should be timed consistently each day.
-
Behavioral Testing: Conduct behavioral tests during or after the final week of the CUMS protocol to assess depressive-like behaviors.
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors when in a stressful, inescapable situation.
Objective: To measure behavioral despair as indicated by immobility time.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Towels for drying animals
Procedure:
-
Apparatus: Fill the cylinder with water to a depth of approximately 30 cm, such that the animal cannot touch the bottom with its tail or paws.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes prior to the test.
-
Test Session: Gently place the animal into the water. The test duration is typically 6 minutes.
-
Scoring: The behavior is scored during the final 4 minutes of the test. An animal is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Post-Test: After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Cleaning: The water should be changed between animals.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.
Objective: To quantify anhedonia through the consumption of a palatable solution.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Plain water
-
Scale for weighing bottles
Procedure:
-
Habituation: For 48 hours, habituate the animals to the two-bottle setup by providing two bottles of plain water.
-
Baseline: For the next 24 hours, provide one bottle of 1% sucrose solution and one bottle of plain water. Weigh the bottles before and after this period to determine baseline consumption.
-
Deprivation: Following the CUMS protocol (or other depression model), deprive the animals of food and water for 12-24 hours.
-
Test: Present the animals with two pre-weighed bottles, one with 1% sucrose solution and one with plain water, for a period of 1-2 hours.
-
Measurement: Weigh the bottles at the end of the test period to determine the amount of each liquid consumed.
-
Calculation: Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. A decrease in sucrose preference in the stress group compared to the control group is indicative of anhedonia.
Conclusion
JNJ-47965567 is a valuable tool for investigating the role of the P2X7R in CNS pathophysiology. While it did not show efficacy in the forced swim test, this should not preclude its evaluation in more etiologically relevant models of depression, such as chronic stress paradigms. The protocols and data presented here provide a framework for designing and interpreting studies aimed at further elucidating the therapeutic potential of P2X7R antagonism in the context of depression and neuroinflammation. Researchers should consider the use of chronic stress models and a battery of behavioral tests, including the sucrose preference test, to fully characterize the effects of JNJ-47965567 and other P2X7R antagonists.
References
- 1. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 2. High, in Contrast to Low Levels of Acute Stress Induce Depressive-like Behavior by Involving Astrocytic, in Addition to Microglial P2X7 Receptors in the Rodent Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
JNJ-47965567: Application Notes and Protocols for Interleukin-1β (IL-1β) Release Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNJ-47965567, a potent and selective P2X7 receptor antagonist, in interleukin-1β (IL-1β) release assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating the investigation of NLRP3 inflammasome-mediated inflammatory pathways.
Introduction
Interleukin-1β (IL-1β) is a critical pro-inflammatory cytokine involved in a wide range of physiological and pathological processes.[1][2] Its release is tightly regulated and often dependent on the activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[3][4] Activated caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its mature, secreted form.[1][2][5]
The P2X7 receptor, an ATP-gated ion channel, is a key upstream activator of the NLRP3 inflammasome.[6][7] Extracellular ATP, often released from damaged cells, binds to the P2X7 receptor, triggering a signaling cascade that leads to inflammasome assembly and subsequent IL-1β release.[7][8]
JNJ-47965567 is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor.[6][9][10][11][12][13][14] Its ability to block P2X7 activation makes it a valuable tool for studying the role of this receptor in inflammation and for evaluating the therapeutic potential of P2X7 inhibition.[6][7]
Mechanism of Action of JNJ-47965567 in IL-1β Release
JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[15] By binding to the receptor, it prevents the conformational changes induced by ATP, thereby inhibiting ion flux and downstream signaling events that lead to NLRP3 inflammasome activation and IL-1β release.[6][15]
Quantitative Data: Potency of JNJ-47965567
The inhibitory potency of JNJ-47965567 on IL-1β release has been characterized in various in vitro systems. The following table summarizes the reported pIC50 values.
| Cell System | Agonist Used | pIC50 (± SEM) | Reference |
| Human Whole Blood | Bz-ATP | 6.7 ± 0.07 | [6][9] |
| Human Monocytes | Bz-ATP | 7.5 ± 0.07 | [6][9] |
| Rat Microglia | Bz-ATP | 7.1 ± 0.1 | [6][9] |
Experimental Protocols
This section provides detailed protocols for performing an IL-1β release assay using JNJ-47965567. The general workflow involves two main steps: a priming signal to induce the expression of pro-IL-1β, and a second signal to activate the NLRP3 inflammasome.[3]
Protocol 1: In Vitro IL-1β Release Assay in Human Monocytes
This protocol is adapted from established methods for assessing P2X7 receptor antagonism.[16]
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
JNJ-47965567
-
ATP or Benzoyl-ATP (BzATP)
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed human monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
For THP-1 cells, differentiate into a macrophage-like phenotype by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a 24-hour rest period in fresh media.
-
-
Priming:
-
Inhibitor Treatment:
-
Carefully wash the cells with warm PBS to remove the LPS-containing medium.
-
Prepare serial dilutions of JNJ-47965567 in serum-free medium.
-
Pre-incubate the cells with varying concentrations of JNJ-47965567 for 30-60 minutes.[16] Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation:
-
Stimulate the cells with a P2X7 agonist such as ATP (1-5 mM) or BzATP (100-300 µM) for 30-60 minutes.[16]
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants for cytokine analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β release inhibition for each concentration of JNJ-47965567 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: In Vivo Assessment of JNJ-47965567 on IL-1β Release in Rodent Models
This protocol provides a general framework for evaluating the in vivo efficacy of JNJ-47965567.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
JNJ-47965567
-
Vehicle for JNJ-47965567 (e.g., 30% sulfobutylether-β-cyclodextrin)
-
BzATP
-
Sterile saline
-
Anesthesia
-
Microdialysis equipment (optional, for brain IL-1β measurement)
-
Rodent IL-1β ELISA kit
Procedure:
-
Animal Acclimatization:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
-
Drug Administration:
-
Induction of IL-1β Release:
-
After a specified pre-treatment time (e.g., 30 minutes), induce IL-1β release.[9] This can be achieved through various methods, such as intraperitoneal injection of LPS followed by ATP, or local administration of BzATP. For central nervous system studies, intracerebroventricular injection or reverse microdialysis of BzATP can be used.[6]
-
-
Sample Collection:
-
At a designated time point post-stimulation, collect biological samples such as blood (for serum or plasma), peritoneal lavage fluid, or brain tissue/dialysate.
-
-
Cytokine Quantification:
-
Process the collected samples and measure the concentration of IL-1β using a species-specific ELISA kit.
-
-
Data Analysis:
-
Compare the IL-1β levels between the vehicle-treated and JNJ-47965567-treated groups to determine the in vivo efficacy of the inhibitor.
-
Conclusion
JNJ-47965567 is a powerful pharmacological tool for investigating the role of the P2X7 receptor in IL-1β-mediated inflammation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of inflammasome activation and to explore the therapeutic potential of targeting the P2X7 receptor.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Caspase-1 Independent IL-1β Activation in Neutrophil Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome Activation | NLRP3 Inflammasome [promega.sg]
- 5. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 11. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pannexin-1-dependent caspase-1 activation and secretion of IL-1β is regulated by zinc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-47965567 Dissolution for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel.[1][2] It is a centrally permeable compound, making it a valuable tool for investigating the role of the central P2X7 receptor in rodent models of CNS pathophysiology.[3][4][5] Proper dissolution and formulation of JNJ-47965567 are critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed protocols for the dissolution of JNJ-47965567 for administration in animal models, based on established methodologies.
Physicochemical Properties and Solubility
Understanding the solubility of JNJ-47965567 is the first step in preparing a suitable formulation for in vivo use. JNJ-47965567 is a crystalline solid with a molecular weight of 488.6 g/mol . Its solubility in various solvents is summarized in the table below.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mg/mL (204.65 mM) | |
| 1eq. HCl | 24.43 mg/mL (50 mM) | |
| DMF | 30 mg/mL | |
| Ethanol | 12.5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
For in vitro studies, JNJ-47965567 can be dissolved in 100% DMSO at a concentration of 30 mM and stored at -20°C.
Experimental Protocols for In Vivo Formulation
For in vivo studies, it is crucial to use a vehicle that is both effective at dissolving the compound and safe for the animal model. A cyclodextrin-based solvent has been successfully used to administer JNJ-47965567 in mice.
Protocol 1: Cyclodextrin-Based Formulation
This protocol is adapted from a study investigating the effects of JNJ-47965567 in a mouse model of amyotrophic lateral sclerosis.
Materials:
-
JNJ-47965567 powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-cyclodextrin)
-
Milli-Q water or sterile water for injection
-
Sterile conical tubes (50 mL)
-
Rotator or orbital shaker
-
Water bath sonicator
Procedure:
-
Prepare the Cyclodextrin (B1172386) Vehicle:
-
Weigh the required amount of HP-β-CD or SBE-β-cyclodextrin to prepare a 30% (w/v) solution in Milli-Q water. For example, to prepare 10 mL of vehicle, dissolve 3 g of cyclodextrin in a final volume of 10 mL of water.
-
Aid dissolution by gentle warming and mixing.
-
-
Dissolve JNJ-47965567:
-
Weigh the required amount of JNJ-47965567 to achieve the desired final concentration. A concentration of 5 mg/mL has been previously reported.
-
Add the JNJ-47965567 powder to the 30% cyclodextrin solution.
-
Rotate the solution at 45°C for 2 hours.
-
Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.
-
-
Administration:
-
The resulting solution can be administered via intraperitoneal (i.p.) injection. A common dosage used in rodent models is 30 mg/kg.
-
Signaling Pathway
JNJ-47965567 acts as an antagonist of the P2X7 receptor. The activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in ion flux and downstream signaling cascades, including the release of pro-inflammatory cytokines like IL-1β. The following diagram illustrates the simplified signaling pathway of the P2X7 receptor and the inhibitory action of JNJ-47965567.
Caption: P2X7 receptor signaling pathway and inhibition by JNJ-47965567.
Experimental Workflow for In Vivo Study
The following diagram outlines a general workflow for an in vivo study using JNJ-47965567.
Caption: General experimental workflow for in vivo studies with JNJ-47965567.
References
- 1. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JNJ-47965567 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] The P2X7R is implicated in a variety of physiological and pathological processes, particularly in the central nervous system (CNS) and the immune system, making it a compelling target for drug discovery in areas such as neuroinflammation, neuropsychiatric disorders, and chronic pain.[1][4] These application notes provide an overview of JNJ-47965567 and detailed protocols for key assays to assess its engagement with the P2X7 receptor.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of ATP triggers the opening of a non-selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. This initial ion flux can initiate several downstream signaling cascades. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in size. Key downstream events include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), and the activation of various kinases and transcription factors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency and efficacy of JNJ-47965567 from various studies.
Table 1: In Vitro Binding Affinity and Potency of JNJ-47965567
| Species/System | Assay Type | Parameter | Value | Reference |
| Human P2X7 | Radioligand Binding | pKi | 7.9 ± 0.07 | |
| Rat P2X7 | Radioligand Binding | pKi | 8.7 | |
| Human P2X7 | Calcium Flux | pIC50 | 8.3 | |
| Mouse P2X7 | Calcium Flux | pIC50 | 7.5 | |
| Rat P2X7 | Calcium Flux | pIC50 | 7.2 | |
| Human Whole Blood | IL-1β Release | pIC50 | 6.7 ± 0.07 | |
| Human Monocytes | IL-1β Release | pIC50 | 7.5 ± 0.07 | |
| Rat Microglia | IL-1β Release | pIC50 | 7.1 ± 0.1 | |
| Murine J774 Macrophages | Cation Dye Uptake | IC50 | 54 ± 24 nM |
Table 2: In Vivo Target Engagement and Efficacy of JNJ-47965567
| Species | Model | Assay | Parameter | Value | Reference |
| Rat | Brain | Ex vivo Autoradiography | Brain EC50 | 78 ± 19 ng/mL | |
| Rat | Brain | Bz-ATP induced IL-1β release | - | Functional Block | |
| Rat | Amphetamine-induced hyperactivity | Behavioral | - | Attenuation | |
| Rat | Neuropathic pain | Behavioral | - | Modest Efficacy |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of JNJ-47965567 to the P2X7 receptor using a competitive binding format with a radiolabeled P2X7R antagonist.
Materials:
-
Cell membranes expressing the P2X7 receptor (e.g., from HEK293 or 1321N1 cells)
-
Radiolabeled P2X7R antagonist (e.g., [3H]A-804598 or [3H]JNJ-54232334)
-
JNJ-47965567
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B glass fiber)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-47965567 in assay buffer.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either vehicle or varying concentrations of JNJ-47965567.
-
Define non-specific binding using a high concentration of a known P2X7R antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
FLIPR-Based Calcium Flux Assay
This high-throughput assay measures the ability of JNJ-47965567 to inhibit P2X7R-mediated intracellular calcium mobilization.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293, astrocytes)
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
JNJ-47965567
-
P2X7R agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP))
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Prepare serial dilutions of JNJ-47965567 in assay buffer.
-
Remove the dye loading solution and add the JNJ-47965567 dilutions to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the cell plate and a compound plate containing the P2X7R agonist into the FLIPR instrument.
-
Initiate the assay, which will add the agonist to the cells and simultaneously measure the fluorescence intensity over time.
-
Analyze the resulting fluorescence data (e.g., peak fluorescence or area under the curve) to determine the concentration-dependent inhibition by JNJ-47965567 and calculate the IC50 value.
IL-1β Release Assay
This functional assay measures the ability of JNJ-47965567 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation.
Materials:
-
Primary immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), isolated monocytes, rat primary microglia) or a suitable cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
JNJ-47965567
-
P2X7R agonist (e.g., BzATP)
-
ELISA kit for IL-1β or other immunoassay platform
Procedure:
-
Culture the immune cells in appropriate multi-well plates.
-
Prime the cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.
-
Wash the cells to remove the LPS.
-
Add fresh medium containing serial dilutions of JNJ-47965567 to the cells and pre-incubate.
-
Stimulate the cells with a P2X7R agonist (e.g., BzATP) for a defined period (e.g., 30-60 minutes).
-
Centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Analyze the data to determine the concentration-dependent inhibition of IL-1β release by JNJ-47965567 and calculate the IC50 value.
Conclusion
JNJ-47965567 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in health and disease. The assays described in these application notes provide robust and reproducible methods for confirming the target engagement of JNJ-47965567 and for characterizing its functional consequences in a variety of in vitro and in vivo systems. These protocols can be adapted and optimized for specific experimental needs and will be of utility to researchers in academic and industrial settings.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-47965567 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for JNJ-47965567 in Primary Microglia Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in primary microglia cultures. This document includes an overview of the compound, detailed experimental protocols, and quantitative data to facilitate the investigation of P2X7 receptor signaling in microglia.
Introduction to JNJ-47965567
JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[1] Upon activation by high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7R forms a non-selective cation channel, leading to downstream signaling cascades that mediate neuroinflammation. Key events following P2X7R activation include calcium influx, potassium efflux, and the assembly and activation of the NLRP3 inflammasome, which subsequently leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). By blocking this receptor, JNJ-47965567 serves as a valuable tool to probe the role of P2X7R in various neurological and psychiatric disorders.
Data Presentation
The following tables summarize the in vitro potency of JNJ-47965567 in various assays relevant to microglial function.
Table 1: Potency of JNJ-47965567 in Rat Primary Microglia and Recombinant Systems
| Assay Type | Cell Type/System | Species | Agonist | Parameter | Value | Reference |
| IL-1β Release Inhibition | Primary Microglia | Rat | LPS + BzATP | pIC50 | 7.1 ± 0.1 | [1] |
| Calcium Flux Inhibition | Recombinant P2X7R | Rat | BzATP | pIC50 | 7.2 ± 0.08 | [1] |
Table 2: Functional Inhibition of Cation Uptake by JNJ-47965567
| Assay Type | Cell Type | Species | Agonist | Parameter | Value | Reference |
| Ethidium+ Uptake Inhibition | J774 Macrophages | Murine | ATP | IC50 | 54 ± 24 nM |
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway in Microglia
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events culminating in an inflammatory response. JNJ-47965567 acts by blocking the initial step of this pathway.
Caption: P2X7R signaling cascade in microglia and the inhibitory action of JNJ-47965567.
Experimental Workflow for Evaluating JNJ-47965567 in Primary Microglia
This workflow outlines the key steps for assessing the efficacy of JNJ-47965567 in primary microglia cultures.
Caption: Workflow for assessing JNJ-47965567's effect on primary microglia.
Experimental Protocols
Isolation and Culture of Primary Rat Microglia
This protocol is adapted from established methods for isolating microglia from neonatal rat brains.
Materials:
-
Neonatal rat pups (P0-P2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Poly-L-lysine coated T75 flasks
-
Sterile dissection tools
Procedure:
-
Euthanize neonatal rat pups according to approved institutional animal care guidelines.
-
Sterilize the heads with 70% ethanol.
-
Under sterile conditions, dissect the brains and remove the meninges in cold HBSS.
-
Mince the cortical tissue and incubate with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cell suspension into poly-L-lysine coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on top.
-
To harvest microglia, shake the flasks at 180-200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia and plate them for experiments.
IL-1β Release Assay (ELISA)
This protocol describes the measurement of IL-1β in the supernatant of primary microglia cultures.
Materials:
-
Primary microglia cultured in 24-well plates
-
Lipopolysaccharide (LPS)
-
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)
-
JNJ-47965567
-
Commercially available rat IL-1β ELISA kit
Procedure:
-
Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Prime the cells with LPS (100 ng/mL) for 4 hours at 37°C.
-
Remove the LPS-containing medium and replace it with fresh serum-free medium.
-
Pre-incubate the cells with various concentrations of JNJ-47965567 (e.g., 1 nM to 10 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells with BzATP (100 µM) for 1 hour at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a rat IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-1β release for each concentration of JNJ-47965567 and determine the pIC50 value.
Calcium Flux Assay
This protocol outlines a method for measuring changes in intracellular calcium in response to P2X7R activation and its inhibition by JNJ-47965567.
Materials:
-
Primary microglia cultured in a 96-well black, clear-bottom plate
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
BzATP
-
JNJ-47965567
Procedure:
-
Plate primary microglia in a 96-well black, clear-bottom plate and allow them to adhere.
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and load the cells with the Fluo-4 AM solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of JNJ-47965567 for 30 minutes at room temperature in the dark.
-
Use a fluorescence microplate reader to measure the baseline fluorescence.
-
Inject BzATP (e.g., 100 µM) to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The results can be expressed as a ratio (ΔF/F₀).
-
Determine the dose-dependent inhibition of the calcium response by JNJ-47965567 and calculate the pIC50.
Cell Viability Assay
This protocol is for assessing the effect of P2X7R activation and its blockade on microglial viability.
Materials:
-
Primary microglia cultured in a 96-well plate
-
ATP or BzATP
-
JNJ-47965567
-
Cell viability reagent (e.g., PrestoBlue™ or MTT)
Procedure:
-
Plate primary microglia in a 96-well plate.
-
Pre-treat the cells with JNJ-47965567 (e.g., 1 µM) for 30 minutes.
-
Treat the cells with different concentrations of ATP or BzATP for 24 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
References
Troubleshooting & Optimization
JNJ-47965567 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of JNJ-47965567, a potent and selective P2X7 receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for creating a stock solution of JNJ-47965567?
For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended.[1][2] JNJ-47965567 is soluble in DMSO up to 100 mM.[3] It is also soluble in 1 equivalent of Hydrochloric Acid (HCl) up to 50 mM.[3] For in vitro studies, a stock solution in 100% DMSO at a concentration of 30 mM is a common starting point.
Q2: I am observing precipitation when I dilute my JNJ-47965567 DMSO stock solution into my aqueous cell culture medium. What can I do?
This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous buffer. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the JNJ-47965567 stock solution can help improve solubility.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions in your assay buffer.
-
Gentle Mixing: Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersal.
Q3: My JNJ-47965567 precipitated out of solution during my experiment. Can I still use the data?
Precipitation indicates that the compound is not fully dissolved and the actual concentration in your experiment is unknown and likely lower than intended. This can significantly impact the reliability and reproducibility of your results. It is strongly recommended to troubleshoot the solubility issue and repeat the experiment.
Q4: How should I prepare JNJ-47965567 for in vivo animal studies?
Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used vehicle is a cyclodextrin-based solvent. One successful protocol involves dissolving JNJ-47965567 in a 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or SBE-β-cyclodextrin in water.
Solubility Data
The following table summarizes the reported solubility of JNJ-47965567 in various solvents.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | |
| 1 eq. HCl | 50 mM | |
| DMSO | 98 mg/mL (~200 mM) | |
| DMF | 30 mg/mL | |
| Ethanol | 12.5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Experimental Protocols
Preparation of JNJ-47965567 Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of JNJ-47965567 for use in cell-based assays.
Materials:
-
JNJ-47965567 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 30 mM), calculate the required mass of JNJ-47965567 (Molecular Weight: 488.64 g/mol ).
-
Weigh the calculated amount of JNJ-47965567 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Formulation of JNJ-47965567 for In Vivo Administration
Objective: To prepare a solution of JNJ-47965567 suitable for intraperitoneal (i.p.) injection in animal models.
Materials:
-
JNJ-47965567 powder
-
2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or SBE-β-cyclodextrin
-
Milli-Q water or sterile water for injection
-
Sterile tubes
-
Rotator and water bath sonicator
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a 30% (w/v) β-CD solution by dissolving it in Milli-Q water.
-
Add JNJ-47965567 to the 30% β-CD solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Rotate the mixture at 45°C for 2 hours.
-
Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.
-
Filter sterilize the final solution using a 0.22 µm syringe filter.
-
Store the prepared solution at 4°C for up to one week. It is recommended to prepare fresh stocks weekly.
Visualizing Pathways and Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to ion flux and the activation of various downstream pathways. This can result in the release of pro-inflammatory cytokines and other cellular responses.
Caption: Simplified P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for conducting an in vivo experiment with JNJ-47965567.
Caption: General experimental workflow for an in vivo study using JNJ-47965567.
References
- 1. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
JNJ-47965567 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of JNJ-47965567, a potent and selective P2X7 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-47965567 and what is its primary mechanism of action?
A1: JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4] Its primary mechanism of action involves blocking the P2X7 receptor, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory cytokines, most notably IL-1β. While initially thought to be a competitive antagonist, recent studies suggest a non-competitive mechanism of inhibition.
Q2: What are the recommended storage conditions for JNJ-47965567?
A2: For long-term storage, JNJ-47965567 in its solid form should be stored at -20°C for up to 3 years or at +4°C for up to 2 years. Once in solution, storage recommendations vary based on the solvent and temperature.
Q3: In which solvents is JNJ-47965567 soluble?
A3: JNJ-47965567 is soluble in several organic solvents. It is important to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.
Troubleshooting Guide
Issue: My JNJ-47965567 solution appears to have precipitated.
-
Possible Cause 1: Improper Solvent or Concentration. JNJ-47965567 has limited solubility in aqueous solutions.
-
Solution: For in vitro stock solutions, use high-quality, anhydrous DMSO. For in vivo preparations, a co-solvent system is often necessary. If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing of stock solutions can lead to precipitation and degradation.
-
Solution: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Storage Conditions. Storing solutions at inappropriate temperatures or for extended periods can affect stability.
-
Solution: Adhere to the recommended storage conditions outlined in the stability data table. For in vivo working solutions, it is best to prepare them fresh on the day of use.
-
Issue: I am not observing the expected inhibition of IL-1β release.
-
Possible Cause 1: Suboptimal Compound Concentration. The potency of JNJ-47965567 can vary between species and cell types.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
-
Possible Cause 2: P2X7 Receptor Activation. Incomplete activation of the P2X7 receptor will result in a lower signal window for observing inhibition.
-
Solution: Ensure complete activation of the P2X7 receptor by using an appropriate concentration of an agonist like Bz-ATP.
-
-
Possible Cause 3: Cell Health. Unhealthy or compromised cells may not respond appropriately to stimuli.
-
Solution: Regularly check cell viability and ensure proper cell culture conditions.
-
Data Presentation
Table 1: Solubility of JNJ-47965567
| Solvent | Concentration | Notes |
| DMSO | ≥ 98 mg/mL (200.55 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. |
| 1 eq. HCl | 50 mM | |
| DMF | 30 mg/mL | |
| Ethanol | 12.5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) | A common vehicle for in vivo administration. |
| 30% (w/v) β-cyclodextrin | 5 mg/mL | Used for in vivo studies. |
Table 2: Storage and Stability of JNJ-47965567
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | +4°C | 2 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Experimental Protocols
In Vitro IL-1β Release Assay (from Human Monocytes)
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Cell Preparation: Isolate human monocytes and prime them with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
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Antagonist Treatment: Pre-incubate the primed monocytes with various concentrations of JNJ-47965567 or a vehicle control for 30 minutes.
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P2X7 Receptor Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP) at a concentration of 300 µM and incubate for 30 minutes.
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Quantification of IL-1β: Collect the cell culture supernatant.
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Measure the concentration of released IL-1β using a commercially available ELISA kit.
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Data Analysis: Calculate the inhibitory effect of JNJ-47965567 by comparing the IL-1β levels in the treated samples to the vehicle-treated control.
In Vivo Neuroinflammation Model (Rat)
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Animal Model: Utilize male Sprague-Dawley rats for the study.
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Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).
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Antagonist Administration: Administer JNJ-47965567 (30 mg/kg) or a vehicle via subcutaneous (s.c.) injection one hour prior to the LPS challenge.
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Assessment of Neuroinflammation:
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Four hours after the LPS injection, euthanize the animals.
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Collect brain tissue (e.g., hippocampus, cortex).
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Measure cytokine levels in the brain tissue homogenates.
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Visualizations
Caption: P2X7 signaling pathway and inhibition by JNJ-47965567.
References
Technical Support Center: Optimizing JNJ-47965567 Delivery to the Brain
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments involving the delivery of JNJ-47965567 to the brain.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-47965567 and what is its mechanism of action?
A1: JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, as well as on microglia, astrocytes, and neurons in the central nervous system (CNS).[4] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[5] This initiates a downstream signaling cascade involving the activation of various kinases and transcription factors, ultimately leading to the release of pro-inflammatory cytokines such as IL-1β. JNJ-47965567 blocks this channel, thereby inhibiting the inflammatory response mediated by P2X7 activation. The exact binding mechanism has been debated, with some studies suggesting a non-competitive mode of inhibition.
Q2: What is the evidence for JNJ-47965567's brain permeability?
A2: JNJ-47965567 is described as a "centrally permeable" and "highly CNS-penetrant" P2X7 antagonist. Studies in rats have demonstrated its ability to engage the P2X7 receptor in the brain. For instance, ex vivo autoradiography studies have shown a brain EC₅₀ of 78 ± 19 ng·mL⁻¹. Furthermore, it has been shown to be superior to other P2X7 antagonists in terms of its brain-to-plasma ratio.
Q3: How should I formulate JNJ-47965567 for in vivo experiments?
A3: For in vivo studies in rodents, JNJ-47965567 has been successfully formulated in a cyclodextrin-based solvent. A common vehicle is 30% (w/v) β-cyclodextrin (β-CD) or SBE-β-cyclodextrin in sterile water. The compound can be dissolved in this vehicle at a concentration of, for example, 5 mg/mL. The preparation may involve initial dissolution in a small amount of acid (e.g., 2 equivalents of HCl) before dilution with the cyclodextrin (B1172386) solution and pH adjustment to 4-4.5. Gentle heating (e.g., 45°C) and sonication can aid in solubilization. For in vitro studies, JNJ-47965567 is soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 50 mM).
Q4: What are the recommended administration routes and dosages for in vivo studies?
A4: Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common administration routes for JNJ-47965567 in rodent models. A frequently used dosage in rats and mice is 30 mg/kg. This dose has been shown to be effective in models of neuropathic pain and amphetamine-induced hyperactivity. However, the optimal dose may vary depending on the animal model and the specific experimental question.
Troubleshooting Guides
Problem 1: Limited or no observed central nervous system (CNS) effect of JNJ-47965567 in my in vivo experiment.
| Possible Cause | Troubleshooting Steps |
| Improper Formulation | - Verify solubility: Ensure JNJ-47965567 is fully dissolved in the vehicle. For cyclodextrin-based formulations, visually inspect for any precipitate. Consider preparing a fresh formulation for each experiment. - Check pH: If using an acidic solution for initial dissolution, ensure the final pH of the formulation is within a physiologically acceptable range (e.g., 4-4.5 for i.p. or s.c. injection). - Vehicle stability: Cyclodextrin solutions are generally stable, but ensure proper storage conditions are maintained. |
| Incorrect Administration | - Injection technique: For subcutaneous injections, ensure the needle is inserted into the subcutaneous space and not into the muscle or through the skin. Aspirate before injecting to check for blood. - Dose calculation: Double-check all calculations for the dose, concentration, and injection volume based on the animal's body weight. |
| Pharmacokinetic Issues | - Timing of assessment: The time to reach peak brain concentration may vary. Conduct a pilot study to determine the optimal time point for your behavioral or biochemical assessment after JNJ-47965567 administration. - Metabolism and clearance: Consider potential differences in metabolism and clearance rates between different species or strains of animals. |
| Experimental Model | - Target engagement: Confirm that the P2X7 receptor is expressed in the brain region of interest and is relevant to the pathophysiology of your disease model. - Disease progression: The timing of drug administration relative to disease onset and progression can be critical. Consider initiating treatment at different stages of the disease. |
Problem 2: High variability in brain concentration of JNJ-47965567 between animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Homogeneity: Ensure the drug is uniformly suspended or dissolved in the vehicle. Vortex or sonicate the formulation before each injection. |
| Variable Administration | - Injection site: Use a consistent injection site for all animals. For subcutaneous injections, the loose skin over the shoulders is a common and reliable site. - Injection volume and speed: Use a consistent and slow injection speed to ensure proper absorption and minimize leakage from the injection site. |
| Animal-to-Animal Variation | - Physiological state: Factors such as age, sex, and health status can influence drug metabolism and distribution. Ensure that animals are properly randomized into treatment groups. - Blood-Brain Barrier (BBB) integrity: In some disease models, the integrity of the BBB may be compromised, leading to variable drug penetration. Assess BBB permeability in your model if this is a concern. |
| Sample Collection and Processing | - Timing: Euthanize animals and collect brain and plasma samples at a consistent time point after the final dose. - Tissue handling: Process brain tissue consistently to avoid degradation of the compound. Store samples appropriately (e.g., at -80°C) until analysis. |
Data Presentation
Table 1: In Vitro Potency of JNJ-47965567
| System | Assay | Species | Potency (pIC₅₀ / pKᵢ) | Reference |
| Recombinant | Radioligand Binding | Human | 7.9 ± 0.07 (pKᵢ) | |
| Recombinant | Radioligand Binding | Rat | 8.7 ± 0.07 (pKᵢ) | |
| Recombinant | Calcium Flux | Human | 8.3 | |
| Recombinant | Calcium Flux | Mouse | 7.5 | |
| Recombinant | Calcium Flux | Rat | 7.2 | |
| Native | IL-1β Release | Human (Whole Blood) | 6.7 ± 0.07 | |
| Native | IL-1β Release | Human (Monocytes) | 7.5 ± 0.07 | |
| Native | IL-1β Release | Rat (Microglia) | 7.1 ± 0.1 |
Table 2: In Vivo Data for JNJ-47965567
| Parameter | Species | Value | Method | Reference |
| Brain EC₅₀ | Rat | 78 ± 19 ng·mL⁻¹ | Ex vivo P2X7 Receptor Autoradiography | |
| Effective Dose | Rat | 30 mg/kg (s.c.) | Attenuation of amphetamine-induced hyperactivity | |
| Effective Dose | Rat | 30 mg/kg (s.c.) | Efficacy in a model of neuropathic pain |
Experimental Protocols
Protocol 1: Ex Vivo P2X7 Receptor Occupancy by Autoradiography
This protocol is a general guideline for determining the in vivo occupancy of P2X7 receptors in the rat brain after administration of JNJ-47965567.
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Animal Dosing: Administer JNJ-47965567 (e.g., 30 mg/kg, s.c.) or vehicle to rats.
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Tissue Collection: At a predetermined time point after dosing, euthanize the animals and collect blood samples for plasma drug concentration analysis. Immediately perfuse the animals with ice-cold saline and dissect the brains.
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Brain Freezing: Rapidly freeze the brains in isopentane (B150273) cooled with dry ice and store at -80°C until sectioning.
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Cryosectioning: Cut 20 µm thick coronal sections of the brain using a cryostat. Thaw-mount the sections onto microscope slides.
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Radioligand Incubation: Incubate the brain sections with a saturating concentration of a suitable P2X7 receptor radioligand (e.g., [³H]-A-804598) in an appropriate assay buffer.
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Washing: Wash the sections in ice-cold buffer to remove unbound radioligand.
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Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen.
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Imaging and Analysis: Scan the screen using a phosphor imager. Quantify the signal intensity in specific brain regions of interest. Receptor occupancy is calculated by comparing the specific binding in JNJ-47965567-treated animals to that in vehicle-treated animals.
Protocol 2: In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Sampling
This protocol provides a general workflow for measuring the concentration of JNJ-47965567 in the brain ECF of freely moving rats.
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Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the target brain region. Allow the animal to recover for at least 24-48 hours.
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Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
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Baseline Collection: Collect baseline dialysate samples for a period (e.g., 1-2 hours) to ensure a stable baseline.
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Drug Administration: Administer JNJ-47965567 via the desired route (e.g., s.c.).
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Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours after drug administration.
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Sample Analysis: Analyze the concentration of JNJ-47965567 in the dialysate samples using a sensitive analytical method such as LC-MS/MS.
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.
Caption: Experimental Workflow for Assessing Brain Delivery of JNJ-47965567.
Caption: Troubleshooting Logic for In Vivo Experiments with JNJ-47965567.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: JNJ-47965567 Preclinical Safety & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance regarding the preclinical toxicity of JNJ-47965567. The information is compiled from published in vivo efficacy studies, as dedicated public toxicology reports are not widely available.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of JNJ-47965567 in preclinical models based on available literature?
A1: Based on multiple in vivo studies in rodent models of neurological disorders, JNJ-47965567 is generally well-tolerated at doses effective for target engagement. For instance, in studies involving mouse models of amyotrophic lateral sclerosis (ALS), repeated intraperitoneal administration of 30 mg/kg did not negatively impact body weight, clinical score, or overall survival compared to vehicle-treated animals.[1][2][3][4] In fact, one study noted that chronic administration of JNJ-47965567 reduced body weight loss in female SOD1G93A mice.[2]
Q2: Are there any published LD50, NOAEL, or MTD values for JNJ-47965567?
A2: As of the latest review of publicly available literature, specific quantitative toxicology data such as the LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or MTD (Maximum Tolerated Dose) for JNJ-47965567 have not been published. Safety assessments appear to be inferred from the lack of adverse events in efficacy-focused studies.
Q3: What are the known on-target and off-target effects of P2X7 receptor antagonists as a class?
A3: The primary on-target effect of JNJ-47965567 is the blockade of the P2X7 receptor, which is a key mediator of inflammation through the release of cytokines like IL-1β. While this is the desired therapeutic effect in many disease models, there is a theoretical risk of immunosuppression with long-term use, although this has not been a reported concern in preclinical studies. Off-target effects are compound-specific. JNJ-47965567 is described as a selective P2X7 antagonist. For other P2X7 antagonists, off-target effects on other receptors or channels have been noted, but this information is specific to each compound's chemical structure.
Q4: Have any organ-specific toxicities been reported for JNJ-47965567?
A4: The available scientific literature on JNJ-47965567 does not contain reports of specific organ toxicities based on histopathological analysis from dedicated toxicology studies. Efficacy studies have not reported gross organ abnormalities, but these studies are not designed to be comprehensive safety assessments.
Q5: What adverse events have been observed with other P2X7 antagonists in preclinical or clinical studies?
A5: Other P2X7 antagonists have generally been reported as well-tolerated in preclinical and clinical settings. For instance, the P2X7 antagonist JNJ-54175446 was evaluated in a first-in-human study where the most common adverse event was headache. Another antagonist, AZD9056, was also well-tolerated in a Phase IIa study in patients with Crohn's disease, with no serious adverse events reported. However, it is important to note that one clinical trial for a P2X7 antagonist was prematurely terminated due to safety concerns, though the specifics were not detailed.
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Weight Loss or Reduced Activity in Animals | Although not reported in the literature for JNJ-47965567 at 30 mg/kg, higher doses or different administration routes could potentially cause adverse effects. Vehicle effects or experimental stress are also possible causes. | 1. Confirm the correct dosage and concentration of JNJ-47965567. 2. Run a vehicle-only control group to rule out effects from the solvent. 3. Consider a dose-response study to identify a potential MTD in your specific model. 4. Monitor animals closely for other signs of distress and consult with veterinary staff. |
| Lack of Efficacy | Insufficient target engagement due to issues with dosing, formulation, or administration route. | 1. Ensure proper solubilization of JNJ-47965567. It is soluble in DMSO. 2. Verify the administration route and frequency are appropriate for your model, based on published studies (e.g., intraperitoneal injection). 3. Consider performing pharmacokinetic/pharmacodynamic (PK/PD) studies to confirm adequate exposure and target engagement in your model. |
| Inconsistent Results Between Animals | Variability in drug administration, animal health, or underlying disease progression in the model. | 1. Standardize the administration procedure to ensure consistent dosing. 2. Ensure all animals are healthy and of a consistent age and weight at the start of the study. 3. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vitro Potency of JNJ-47965567
| Parameter | Species | Value | Reference |
| pKi | Human | 7.9 ± 0.07 | |
| pKi | Rat | 8.7 | |
| pIC50 (IL-1β release) | Human (whole blood) | 6.7 ± 0.07 | |
| pIC50 (IL-1β release) | Human (monocytes) | 7.5 ± 0.07 | |
| pIC50 (IL-1β release) | Rat (microglia) | 7.1 ± 0.1 | |
| pIC50 | Human | 8.3 | |
| pIC50 | Mouse | 7.5 | |
| pIC50 | Rat | 7.2 |
Table 2: Dosing Information from In Vivo Efficacy Studies
| Animal Model | Species | Dose | Route of Administration | Observed Outcome | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | 30 mg/kg | Intraperitoneal | No impact on weight loss, clinical score, or survival. | |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | 30 mg/kg | Intraperitoneal | Delayed disease onset and reduced body weight loss in females. | |
| Neuropathic Pain | Rat | 30 mg/kg | Not Specified | Modest but significant efficacy. | |
| Amphetamine-Induced Hyperactivity | Rat | 30 mg/kg | Not Specified | Attenuated hyperactivity. | |
| Seizure Models | Mouse and Rat | Not Specified | Not Specified | No anticonvulsant effects alone, but increased threshold in combination with carbamazepine. |
Experimental Protocols
Protocol 1: In Vivo Administration in a Mouse Model of ALS
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Compound Preparation: JNJ-47965567 was dissolved in a cyclodextrin-based solvent. 2-(hydroxypropyl)-beta-cyclodextrin was prepared in Milli-Q water at 30% (w/v). JNJ-47965567 was then solubilized in this vehicle at 5 mg/mL.
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Animal Model: Female and male SOD1G93A mice were used.
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Dosing Regimen: Mice were injected intraperitoneally with 30 mg/kg of JNJ-47965567 or an equivalent volume of the vehicle. Injections were administered three times per week, starting from the onset of the disease until the end stage.
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Monitoring: Animals were monitored for clinical score, body weight, and motor coordination (using a rotarod test). Survival was also recorded.
Protocol 2: Assessment of IL-1β Release Inhibition in Human Whole Blood
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Method: Inhibition of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (Bz-ATP)-induced IL-1β release from peripheral blood.
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Procedure: Human whole blood samples are incubated with varying concentrations of JNJ-47965567. The cells are then stimulated with LPS and Bz-ATP to induce IL-1β release. The concentration of IL-1β in the supernatant is measured using an appropriate immunoassay (e.g., ELISA).
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Outcome: The pIC50 value is calculated, which represents the negative logarithm of the molar concentration of the antagonist that produces 50% of the maximum possible inhibition.
Visualizations
Caption: P2X7 signaling pathway and the inhibitory action of JNJ-47965567.
Caption: A generalized workflow for preclinical in vivo studies.
References
- 1. Safety and Efficacy of an Oral Inhibitor of the Purinergic Receptor P2X7 in Adult Patients with Moderately to Severely Active Crohn's Disease: A Randomized Placebo-controlled, Double-blind, Phase IIa Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-47965567 Behavioral Effects Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-47965567 in behavioral experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with JNJ-47965567.
Issue 1: Inconsistent or unexpected behavioral outcomes.
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Question: My results with JNJ-47965567 are variable or contradict published findings. What could be the cause?
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Answer: Several factors can contribute to variability in behavioral studies. Consider the following:
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Vehicle Preparation and Solubility: JNJ-47965567 has specific solubility requirements. For in vivo studies, it is often dissolved in a cyclodextrin-based solvent. For example, a 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin or sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water is a common vehicle. Improper dissolution can lead to inaccurate dosing. For in vitro work, DMSO is a suitable solvent.
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Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) and the timing of administration relative to the behavioral test are critical. For instance, in studies on phencyclidine (PCP)-induced behavioral changes, JNJ-47965567 was administered 30 minutes prior to the PCP injection.
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Animal Strain, Sex, and Age: The genetic background, sex, and age of the animals can significantly influence behavioral responses. For example, in studies using the SOD1G93A mouse model of ALS, JNJ-47965567 showed beneficial effects in females but not in males.
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Off-Target Effects: While JNJ-47965567 is a selective P2X7 antagonist, the possibility of off-target effects, though minimal, should be considered, especially at higher doses.
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Metabolism and Pharmacokinetics: The half-life and brain penetration of JNJ-47965567 can vary between species, affecting the optimal dosing regimen.
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Issue 2: Difficulty with JNJ-47965567 formulation.
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Question: I am having trouble dissolving JNJ-47965567 for my in vivo experiments. What is the recommended procedure?
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Answer: For in vivo applications, JNJ-47965567 is often formulated in a cyclodextrin (B1172386) solution to enhance solubility. A typical protocol is as follows:
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Prepare a 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin or SBE-β-cyclodextrin in sterile Milli-Q water.
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Add JNJ-47965567 to the cyclodextrin solution at the desired concentration (e.g., 5 mg/mL).
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Rotate the solution at 45°C for 2 hours.
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Sonicate in a 37°C water bath for 15 minutes to ensure complete dissolution.
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Filter-sterilize the final solution (0.22 µm filter) before administration.
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Note: Fresh solutions should be prepared weekly and stored at 4°C.
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Issue 3: Interpreting conflicting results in the literature.
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Question: I've noticed conflicting reports on the efficacy of JNJ-47965567 in certain models, particularly the SOD1G93A model of ALS. How should I interpret this?
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Answer: Conflicting results can arise from differences in experimental design. In the SOD1G93A model, for instance, one study administering JNJ-47965567 three times a week from disease onset found no significant effect. Another study that administered the compound four times a week starting at a presymptomatic stage reported delayed disease onset and improved motor performance in female mice. These discrepancies highlight the critical importance of the timing and frequency of drug administration in preclinical studies of neurodegenerative diseases.
Frequently Asked Questions (FAQs)
General
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What is JNJ-47965567?
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JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and neurotransmission.
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What is the mechanism of action of JNJ-47965567?
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JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor. By blocking this receptor, it can modulate downstream signaling pathways, including the release of pro-inflammatory cytokines like IL-1β.
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Experimental Design
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What is a typical dose of JNJ-47965567 for behavioral studies in rodents?
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A commonly used dose in several rodent models is 30 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.). However, the optimal dose may vary depending on the specific model and species.
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What vehicle should be used for JNJ-47965567 administration?
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For in vivo studies, a 30% cyclodextrin solution is recommended to ensure solubility. For in vitro experiments, DMSO is a suitable solvent.
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Data Interpretation
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What are the known behavioral effects of JNJ-47965567 in preclinical models?
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JNJ-47965567 has been shown to:
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Attenuate amphetamine-induced hyperactivity, a model of mania.
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Alleviate phencyclidine (PCP)-induced behavioral changes, a model of schizophrenia.
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Mitigate anxiety- and depression-like behaviors in a mouse model of post-acute sequelae of SARS-CoV-2 infection.
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Exhibit modest efficacy in a rat model of neuropathic pain.
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Show no efficacy in the forced swim test, a model of depression.
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Produce mixed results in the SOD1G93A mouse model of ALS, with some studies showing sex-specific benefits.
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How does JNJ-47965567 affect inflammatory markers?
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JNJ-47965567 has been demonstrated to reduce the release of IL-1β induced by the P2X7 receptor agonist BzATP both in vitro and in vivo.
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Data Presentation
Table 1: In Vitro Potency of JNJ-47965567
| Species/System | Assay | Potency (pIC50/pKi) | Reference |
| Human | P2X7 Antagonism | 8.3 (pIC50) | |
| Human | P2X7 Binding | 7.9 ± 0.07 (pKi) | |
| Mouse | P2X7 Antagonism | 7.5 (pIC50) | |
| Rat | P2X7 Antagonism | 7.2 (pIC50) | |
| Rat | P2X7 Binding | 8.7 ± 0.07 (pKi) | |
| Human Whole Blood | IL-1β Release | 6.7 ± 0.07 (pIC50) | |
| Human Monocytes | IL-1β Release | 7.5 ± 0.07 (pIC50) | |
| Rat Microglia | IL-1β Release | 7.1 ± 0.1 (pIC50) | |
| Rat Astrocytes | Calcium Flux | 7.5 ± 0.4 (pIC50) |
Table 2: Summary of In Vivo Behavioral Studies with JNJ-47965567
| Animal Model | Species | Dose and Route | Key Behavioral Findings | Reference |
| Amphetamine-induced hyperactivity | Rat | 30 mg/kg, s.c. | Attenuated hyperactivity | |
| PCP-induced behavioral changes | Mouse | 30 mg/kg, i.p. | Alleviated hyperlocomotion, stereotypy, and ataxia | |
| Post-COVID neuropsychiatric symptoms | Mouse | Not specified | Mitigated anxiety- and depression-like behaviors | |
| Neuropathic pain | Rat | 30 mg/kg | Modest, but significant, efficacy | |
| Forced swim test | Not specified | Not specified | No efficacy observed | |
| SOD1G93A (ALS) | Mouse | 30 mg/kg, i.p. (3x/week from onset) | No impact on disease progression | |
| SOD1G93A (ALS) | Mouse | 30 mg/kg, i.p. (4x/week from pre-onset) | Delayed onset and improved motor function in females |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperactivity in Rats
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Animals: Male Sprague-Dawley rats (300-400g).
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Housing: Group housed with ad libitum access to food and water on a 12h light/dark cycle.
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Apparatus: Open-field arenas equipped with photobeams to track locomotor activity.
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Procedure:
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Habituate rats to the open-field arenas for 1 hour.
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Administer vehicle (30% sulfobutylether-β-cyclodextrin) or JNJ-47965567 (30 mg/kg, s.c.).
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Record locomotor activity for 1 hour post-injection.
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Administer d-amphetamine sulfate (B86663) (2 mg/kg, i.p.).
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Record locomotor activity for an additional 2 hours.
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Data Analysis: Compare the distance traveled between treatment groups after amphetamine administration. (Based on the protocol described in Bhattacharya et al., 2013)
Protocol 2: PCP-Induced Behavioral Changes in Mice
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Animals: Naïve C57Bl/6J mice.
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Housing: Standard housing conditions.
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Procedure:
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Administer vehicle or JNJ-47965567 (30 mg/kg, i.p.).
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After 30 minutes, administer saline or phencyclidine (PCP) (1.5 or 5 mg/kg, i.p.).
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After 45 minutes, record behavior for a 10-minute test period.
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Behavioral Quantification: An experimenter blinded to the treatments should quantify hyperlocomotion, stereotyped behavior, ataxia, and social interaction time.
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Data Analysis: Analyze data using a non-parametric test such as the Kruskal-Wallis ANOVA. (Based on the protocol described in Koványi et al., 2016)
Mandatory Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.
Caption: A generalized experimental workflow for behavioral studies with JNJ-47965567.
Caption: Logical troubleshooting workflow for inconsistent behavioral results.
JNJ-47965567 dose-response curve issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JNJ-47965567, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JNJ-47965567?
A1: JNJ-47965567 is a high-affinity, selective antagonist of the P2X7 receptor, a ligand-gated ion channel.[1][2] It functions by blocking the binding of ATP to the P2X7 receptor, which in turn inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines like IL-1β.[3] While initially thought to be a competitive antagonist, some studies suggest a non-competitive mechanism of inhibition.
Q2: In which species is JNJ-47965567 effective?
A2: JNJ-47965567 has been shown to be a potent antagonist for human, rat, and mouse P2X7 receptors.
Q3: What are the key in vitro and in vivo applications of JNJ-47965567?
A3: In vitro, JNJ-47965567 is used in assays such as calcium flux, radioligand binding, electrophysiology, and IL-1β release to characterize P2X7 receptor function. In vivo, its central permeability makes it a valuable tool for investigating the role of the P2X7 receptor in the central nervous system (CNS) in rodent models of neuropsychiatric disorders, neurodegeneration, and chronic pain.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible dose-response curve for IL-1β release.
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Possible Cause 1: Inadequate cell priming.
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Troubleshooting Tip: Ensure cells (e.g., human monocytes, rat microglia) are properly primed with an agent like lipopolysaccharide (LPS) prior to treatment with JNJ-47965567 and stimulation with a P2X7 agonist like Benzoylbenzoyl-ATP (Bz-ATP). The priming step is crucial for robust pro-inflammatory cytokine release.
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Possible Cause 2: Suboptimal agonist concentration.
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Troubleshooting Tip: The concentration of the P2X7 agonist (e.g., Bz-ATP) used can significantly impact the inhibitory effect of JNJ-47965567. It is recommended to perform an agonist concentration-response curve to determine the EC50 or EC80 for your specific cell system and use that concentration for antagonist studies.
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Possible Cause 3: Variability in cell health or density.
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Troubleshooting Tip: Ensure consistent cell seeding density and viability across all wells. Stressed or overly confluent cells may respond differently to P2X7 stimulation.
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Issue 2: High background signal in calcium flux assays.
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Possible Cause 1: Autofluorescence of the compound.
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Troubleshooting Tip: Run a control plate with JNJ-47965567 alone (without cells or calcium indicators) to check for autofluorescence at the excitation and emission wavelengths used.
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Possible Cause 2: "Leaky" cells or indicator dye overload.
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Troubleshooting Tip: Optimize the concentration of the calcium indicator dye and the loading time to minimize dye leakage from the cells. Ensure gentle handling of the cells during the assay to maintain membrane integrity.
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Issue 3: JNJ-47965567 appears less potent than expected.
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Possible Cause 1: Compound precipitation.
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Troubleshooting Tip: JNJ-47965567 has specific solubility properties. Ensure that the compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration in the assay medium does not exceed its solubility limit, which can lead to precipitation.
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Possible Cause 2: Presence of divalent cations.
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Troubleshooting Tip: P2X7 receptor activation can be inhibited by divalent cations like magnesium and calcium. The composition of your assay buffer could influence the apparent potency of the antagonist. Consider using a low-divalent medium for certain assays.
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Quantitative Data Summary
Table 1: In Vitro Potency of JNJ-47965567
| Assay Type | Species | Cell System | Parameter | Value | Reference |
| Radioligand Binding | Human | Recombinant | pKi | 7.9 ± 0.07 | |
| Radioligand Binding | Rat | Recombinant | pKi | 8.7 ± 0.07 | |
| IL-1β Release | Human | Whole Blood | pIC50 | 6.7 ± 0.07 | |
| IL-1β Release | Human | Monocytes | pIC50 | 7.5 ± 0.07 | |
| IL-1β Release | Rat | Microglia | pIC50 | 7.1 ± 0.1 | |
| Calcium Flux | Human | Recombinant | pIC50 | 8.3 | |
| Calcium Flux | Mouse | Recombinant | pIC50 | 7.5 | |
| Calcium Flux | Rat | Recombinant | pIC50 | 7.2 | |
| Ethidium (B1194527)+ Uptake | Mouse | J774 Macrophages | IC50 | 54 ± 24 nM |
Table 2: In Vivo Efficacy of JNJ-47965567
| Animal Model | Efficacy Endpoint | Dose | Outcome | Reference |
| Rat | Brain P2X7 Receptor Occupancy | 0.03 - 30 mg/kg | Brain EC50 of 78 ± 19 ng/mL | |
| Rat | Amphetamine-induced hyperactivity | 30 mg/kg | Attenuated hyperactivity | |
| Rat | Neuropathic pain model | 30 mg/kg | Modest, significant efficacy | |
| SOD1G93A Mice | ALS Disease Progression | 30 mg/kg (3x/week from onset) | No alteration in progression | |
| SOD1G93A Female Mice | ALS Disease Progression | 30 mg/kg (4x/week from pre-onset) | Delayed onset and progression |
Experimental Protocols
1. In Vitro IL-1β Release Assay (from Human Monocytes)
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Cell Isolation and Priming: Isolate human monocytes from whole blood. Prime the cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
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Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of JNJ-47965567 or a vehicle control for 30 minutes.
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P2X7 Receptor Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP) at a final concentration of 300 µM and incubate for 30 minutes.
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Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of released IL-1β using a commercially available ELISA kit.
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Data Analysis: Determine the inhibitory effect of JNJ-47965567 by measuring the reduction in IL-1β release compared to the vehicle-treated control and plot a dose-response curve.
2. ATP-Induced Cationic Dye Uptake Assay
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Cell Preparation: Culture murine J774 macrophages in an appropriate medium. On the day of the assay, wash the cells once with a low-divalent medium.
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Antagonist Pre-incubation: Pre-incubate the cells at 37°C for 15 minutes in the presence or absence of varying concentrations of JNJ-47965567.
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Dye Uptake and P2X7 Activation: Add ethidium bromide followed by ATP to the cells.
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Data Acquisition: Acquire data using a flow cytometer and determine the mean fluorescence of ethidium+ uptake.
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Data Analysis: Calculate the ATP-induced ethidium+ uptake as the difference in uptake in the presence and absence of ATP. Plot the concentration-dependent inhibition by JNJ-47965567.
Visualizations
Caption: P2X7 receptor signaling pathway and site of inhibition by JNJ-47965567.
Caption: General experimental workflow for generating a JNJ-47965567 dose-response curve.
References
Technical Support Center: JNJ-47965567 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-47965567 in in vivo efficacy studies. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure robust experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with JNJ-47965567.
Issue 1: Lack of Efficacy or Suboptimal Response
Question: My in vivo study with JNJ-47965567 did not show the expected therapeutic effect. What are the potential reasons and troubleshooting steps?
Answer:
Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Verify Compound Formulation and Administration:
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Solubility: JNJ-47965567 may have limited aqueous solubility. Ensure proper solubilization, for example, using vehicles like 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or SBE-β-cyclodextrin as described in the literature.[1][2] Improper formulation can lead to poor bioavailability.
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Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can significantly impact pharmacokinetic and pharmacodynamic profiles.[1][3] Ensure the chosen route is appropriate for your model and aligns with established protocols.
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Dosing Regimen: The dose and frequency of administration are critical. A 30 mg/kg dose has been commonly used in rodent models.[4] However, optimal dosing may vary depending on the animal model and disease state. Consider a dose-response study to determine the optimal concentration for your specific application.
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Confirm Target Engagement:
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It is crucial to confirm that JNJ-47965567 is reaching the target tissue at a sufficient concentration to engage the P2X7 receptor. This can be assessed through ex vivo receptor binding autoradiography or by measuring the blockade of Bz-ATP induced IL-1β release in the brain.
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Animal Model Considerations:
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Species Differences: JNJ-47965567 exhibits different affinities for human and rat P2X7 receptors. Be mindful of the species used in your study and the compound's potency in that species.
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Sex Differences: Some studies have reported sex-specific effects of JNJ-47965567. For instance, in a study on SOD1G93A mice, beneficial effects were observed in females but not males. It is important to include both sexes in your experimental design and analyze the data accordingly.
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Disease Progression: The timing of treatment initiation can be critical. In some models, treatment from a pre-symptomatic stage may yield different results compared to treatment initiated after disease onset.
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Issue 2: Inconsistent or Conflicting Results
Question: I am observing high variability or conflicting results between experiments. How can I improve the reproducibility of my JNJ-47965567 in vivo studies?
Answer:
Inconsistent results can stem from various experimental variables. To enhance reproducibility:
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Standardize Protocols: Meticulously standardize all experimental procedures, including animal handling, compound preparation, and administration techniques.
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Control for Biological Variables:
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Age and Weight: Ensure that animals in all experimental groups are age- and weight-matched.
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Genetic Background: Use animals from a consistent genetic background to minimize variability.
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Blinding and Randomization: Implement blinding and randomization in your experimental design to reduce bias in data collection and analysis.
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Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve JNJ-47965567.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-47965567?
A1: JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel. By blocking the P2X7 receptor, it inhibits downstream signaling pathways involved in inflammation and cellular damage, such as the release of interleukin-1β (IL-1β). While initially thought to be a competitive antagonist, some evidence suggests a non-competitive mechanism of inhibition.
Q2: Is JNJ-47965567 brain penetrant?
A2: Yes, JNJ-47965567 is a centrally permeable P2X7 receptor antagonist, making it a suitable tool for investigating the role of central P2X7 in rodent models of CNS pathophysiology.
Q3: What are the reported in vivo effects of JNJ-47965567?
A3: JNJ-47965567 has been evaluated in various in vivo models with mixed results:
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Neuropathic Pain: Exhibited modest but significant efficacy in a rat model of neuropathic pain.
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Mania: Attenuated amphetamine-induced hyperactivity in rats.
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Depression: No efficacy was observed in the forced swim test.
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Amyotrophic Lateral Sclerosis (ALS): One study reported that JNJ-47965567 administered from disease onset did not alter disease progression in SOD1G93A mice. However, another study found that chronic administration from a pre-onset stage delayed disease onset and improved motor performance in female SOD1G93A mice.
Q4: How should I prepare JNJ-47965567 for in vivo administration?
A4: For in vivo studies, JNJ-47965567 has been dissolved in a cyclodextrin-based solvent. A common vehicle is 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin). The compound can be solubilized by rotation and sonication.
Quantitative Data Summary
Table 1: In Vitro Potency of JNJ-47965567
| Parameter | Species/System | Value | Reference |
| pKi | Human P2X7 | 7.9 ± 0.07 | |
| pKi | Rat P2X7 | 8.7 ± 0.07 | |
| pIC50 (IL-1β release) | Human blood | 6.7 ± 0.07 | |
| pIC50 (IL-1β release) | Human monocytes | 7.5 ± 0.07 | |
| pIC50 (IL-1β release) | Rat microglia | 7.1 ± 0.1 | |
| Brain EC50 (ex vivo) | Rat | 78 ± 19 ng·mL⁻¹ |
Table 2: Summary of In Vivo Efficacy Studies
| Animal Model | Dose | Outcome | Reference |
| Rat Model of Neuropathic Pain | 30 mg/kg | Modest, yet significant efficacy | |
| Amphetamine-induced Hyperactivity (Rat) | 30 mg/kg | Attenuated hyperactivity | |
| Forced Swim Test (Rat) | Not specified | No efficacy | |
| SOD1G93A Mice (ALS) | 30 mg/kg (3x/week from onset) | Did not alter disease progression | |
| SOD1G93A Mice (ALS) | 30 mg/kg (4x/week from pre-onset) | Delayed onset and improved motor performance in females |
Experimental Protocols
Protocol 1: In Vivo Blockade of Bz-ATP Induced IL-1β Release
This protocol is adapted from studies demonstrating target engagement of JNJ-47965567 in the rat brain.
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Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
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Microdialysis Probe Implantation: A microdialysis probe is implanted into the desired brain region (e.g., hippocampus).
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Compound Administration: JNJ-47965567 or vehicle is administered systemically (e.g., subcutaneously).
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Baseline Sampling: Collect baseline microdialysis samples to measure basal IL-1β levels.
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Bz-ATP Challenge: Infuse the P2X7 receptor agonist, Bz-ATP, through the microdialysis probe to stimulate IL-1β release.
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Post-Challenge Sampling: Collect microdialysis samples at specified time points after the Bz-ATP challenge.
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IL-1β Measurement: Analyze the concentration of IL-1β in the dialysate using a sensitive immunoassay (e.g., ELISA).
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Data Analysis: Compare the Bz-ATP-induced IL-1β release in JNJ-47965567-treated animals to that in vehicle-treated animals.
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy of JNJ-47965567.
References
- 1. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-47965567
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using JNJ-47965567, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro experiments using JNJ-47965567?
A1: For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent and vehicle control for JNJ-47965567.[1] It is important to ensure that the final concentration of DMSO in the experimental medium is consistent across all treatment groups, including the vehicle control, and is kept at a low level (typically ≤0.1%) to avoid solvent-induced cellular toxicity. In some in vitro experiments, such as those involving ATP-induced ethidium+ uptake in J774 macrophages, DMSO was used as the vehicle control for JNJ-47965567.[1]
Q2: What is the appropriate vehicle control for in vivo animal studies with JNJ-47965567?
A2: For in vivo administration, a cyclodextrin-based solvent is a suitable vehicle control. Specifically, 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) has been successfully used to dissolve and administer JNJ-47965567 in rodent models.[1] In studies with SOD1G93A mice, JNJ-47965567 was dissolved in a 30% w/v solution of β-CD in Milli-Q water for intraperitoneal injections.[1][2][3] Another described in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Q3: I am observing poor solubility of JNJ-47965567. How can I improve it?
A3: JNJ-47965567 is soluble in DMSO and 1eq. HCl.[4] For in vitro stock solutions, dissolving in 100% DMSO is recommended.[1] For in vivo use, solubility can be enhanced by using a cyclodextrin-based solvent.[1] If you are still experiencing solubility issues, gentle warming and sonication may aid in dissolution. It is also crucial to use fresh, high-quality solvents, as moisture-absorbing DMSO can reduce solubility.[5]
Q4: What is the mechanism of action of JNJ-47965567?
A4: JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[6][7] While initially thought to be a competitive antagonist, recent studies suggest a non-competitive mechanism of inhibition.[1] It blocks the binding of ATP to the P2X7 receptor, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory cytokines like IL-1β.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in compound preparation. | Prepare fresh stock solutions of JNJ-47965567 in DMSO for each experiment. Store stock solutions at -20°C or -80°C for long-term stability.[1][9] Ensure the final concentration of the vehicle is identical across all experimental and control groups. |
| Unexpected cellular toxicity in vitro | High concentration of DMSO in the final culture medium. | Maintain a final DMSO concentration of ≤0.1% in your cell culture. Prepare serial dilutions of your JNJ-47965567 stock solution to achieve the desired final concentration while minimizing the vehicle concentration. |
| Precipitation of the compound in aqueous solutions | Poor solubility of JNJ-47965567 in aqueous buffers. | For in vitro assays, ensure the final concentration of DMSO is sufficient to maintain solubility. For in vivo preparations, use a solubilizing agent like 2-(hydroxypropyl)-beta-cyclodextrin.[1] |
| Lack of efficacy in an in vivo neuroinflammation model | Inadequate dosing or administration route. | A dose of 30 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in rodent models of neuropathic pain and amphetamine-induced hyperactivity.[1][6] Consider optimizing the dose and administration route for your specific model. |
Quantitative Data Summary
Table 1: Potency and Affinity of JNJ-47965567
| Parameter | Species | Value | Reference |
| pKi | Human | 7.9 ± 0.07 | [6] |
| pKi | Rat | 8.7 ± 0.07 | [6] |
| pIC50 (IL-1β release) | Human Blood | 6.7 ± 0.07 | [6] |
| pIC50 (IL-1β release) | Human Monocytes | 7.5 ± 0.07 | [6] |
| pIC50 (IL-1β release) | Rat Microglia | 7.1 ± 0.1 | [6] |
| IC50 (ATP-induced ethidium+ uptake) | Murine J774 Macrophages | 54 ± 24 nM | [1] |
Experimental Protocols
In Vitro IL-1β Release Assay (Human Monocytes)
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Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood and purify monocytes using CD14 microbeads.
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Cell Culture and Priming: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce pro-IL-1β expression.
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Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of JNJ-47965567 or vehicle control (DMSO) for 30 minutes.
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P2X7R Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP; 300 µM) for 30 minutes.
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Quantification: Collect the cell supernatant and measure the concentration of released IL-1β using a commercially available ELISA kit.
In Vivo Administration in a Murine Model of ALS
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Compound Preparation: Dissolve JNJ-47965567 in a solution of 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin in Milli-Q water to a final concentration for a 30 mg/kg dose.[1]
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Administration: Administer the prepared JNJ-47965567 solution or the vehicle control (30% β-CD) to SOD1G93A mice via intraperitoneal (i.p.) injection.[1][2]
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Dosing Regimen: In one study, injections were given three times a week from the onset of the disease until the end stage.[1] Another study administered the compound four times per week starting from a pre-symptomatic stage.[2][3]
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.
Caption: General Experimental Workflows for In Vitro and In Vivo Studies.
Caption: Troubleshooting Logic for JNJ-47965567 Formulation.
References
- 1. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNJ-47965567 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the P2X7 receptor antagonist, JNJ-47965567.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Experimentation
Question 1: I am observing inconsistent IC50 values for JNJ-47965567 in my in vitro assays. What are the potential causes and solutions?
Answer: Inconsistent IC50 values for JNJ-47965567 can arise from several factors. Here is a troubleshooting guide to help you identify and address the issue:
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Compound Solubility: JNJ-47965567 has poor aqueous solubility. Incomplete solubilization can lead to inaccurate concentrations in your assays.
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Troubleshooting:
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Ensure you are using a fresh, high-quality stock solution. For in vitro studies, JNJ-47965567 can be dissolved in 100% DMSO at a concentration of 30 mM and stored at -20°C.[1] For working solutions, it is crucial to ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability or assay performance.
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When preparing stock solutions in DMSO, use of an ultrasonic bath can aid dissolution.[2] Be aware that hygroscopic DMSO can absorb moisture, which will reduce the solubility of the compound; always use newly opened DMSO.[2][3]
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Visually inspect your solutions for any precipitation before use. If precipitation is observed, consider preparing a fresh stock solution.
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Assay Conditions: Variability in assay parameters can significantly impact the calculated IC50.
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Troubleshooting:
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Cell Density: Ensure consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can respond differently to P2X7 receptor activation.
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Agonist Concentration: The concentration of the P2X7 agonist (e.g., ATP or BzATP) used can affect the apparent potency of the antagonist. Use an agonist concentration that is at or near the EC50 to ensure a sensitive window for detecting inhibition.[1]
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Incubation Times: Standardize the pre-incubation time with JNJ-47965567 and the subsequent agonist stimulation time. A typical pre-incubation time is 15 to 30 minutes.
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Species Differences: The potency of JNJ-47965567 can vary between species.
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Troubleshooting:
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Confirm the species of your cell line or primary cells and refer to literature values for the expected potency in that species. For example, the pKi for human and rat P2X7 is reported as 7.9, while the pIC50 for mouse P2X7 is 7.5.
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Question 2: My JNJ-47965567 solution appears to have precipitated upon dilution in aqueous buffer. How can I prevent this?
Answer: Precipitation of JNJ-47965567 upon dilution in aqueous media is a common issue due to its low water solubility. Here are some strategies to minimize this problem:
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Use of Solubilizing Agents: For in vivo preparations, co-solvents and solubilizing agents are often necessary. A common vehicle for JNJ-47965567 is 2-hydroxypropyl-beta-cyclodextrin (B2473086) (β-CD) or a mixture of DMSO, PEG300, Tween-80, and saline.
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A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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Another described vehicle is 30% w/v 2-(hydroxypropyl)-beta-cyclodextrin in Milli-Q water.
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Final DMSO Concentration: When preparing working dilutions for in vitro assays from a DMSO stock, ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) and consistent across all conditions to avoid both solubility issues and solvent-induced artifacts.
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Preparation of Working Solutions: It is recommended to prepare working solutions fresh for each experiment and to add the JNJ-47965567 stock solution to the assay medium with vigorous mixing to facilitate dispersion.
In Vivo Experimentation
Question 3: I am not observing the expected efficacy of JNJ-47965567 in my animal model of neuroinflammation. What should I check?
Answer: A lack of efficacy in vivo can be due to several factors, ranging from dosing and formulation to the specifics of the animal model.
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Compound Administration and Formulation:
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Troubleshooting:
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Vehicle: Ensure you are using an appropriate vehicle to maintain the solubility and bioavailability of JNJ-47965567. Cyclodextrin-based solvents are commonly used for in vivo administration.
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Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can impact the pharmacokinetic profile. The reported effective dose of 30 mg/kg has been administered via intraperitoneal (i.p.) and subcutaneous (s.c.) injections.
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Dosing Regimen: The frequency and timing of administration relative to the inflammatory challenge are critical. For instance, in an LPS-induced neuroinflammation model, JNJ-47965567 may be administered 1 hour prior to the LPS challenge. Chronic administration schedules have also been used in models of neurodegenerative disease.
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Target Engagement:
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Troubleshooting:
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Confirm that JNJ-47965567 is reaching the target tissue at a sufficient concentration to engage the P2X7 receptor. The brain EC50 for JNJ-47965567 in rats has been reported to be 78 ± 19 ng·mL⁻¹. You may need to perform pharmacokinetic/pharmacodynamic (PK/PD) studies to verify brain penetration and receptor occupancy in your specific model.
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Animal Model Considerations:
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Troubleshooting:
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Sex Differences: Some studies have reported sex-specific effects of JNJ-47965567. For example, in the SOD1G93A mouse model of ALS, beneficial effects were observed in females but not males. Ensure that your experimental design accounts for potential sex differences.
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Pathophysiology: The role of the P2X7 receptor can be highly context-dependent and may vary between different disease models. Critically evaluate the role of P2X7 in your specific model to ensure it is a valid therapeutic target.
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Data Presentation
Table 1: In Vitro Potency of JNJ-47965567
| Assay | System | Species | Potency (pKi / pIC50) |
| Radioligand Binding | Recombinant | Human | 7.9 ± 0.07 (pKi) |
| Calcium Flux | Recombinant | Human | 8.3 |
| Calcium Flux | Recombinant | Mouse | 7.5 |
| Calcium Flux | Recombinant | Rat | 7.2 |
| IL-1β Release | Whole Blood | Human | 6.7 ± 0.07 |
| IL-1β Release | Monocytes | Human | 7.5 ± 0.07 |
| IL-1β Release | Microglia | Rat | 7.1 ± 0.1 |
Data compiled from multiple sources.
Table 2: In Vivo Efficacy and Dosing of JNJ-47965567
| Animal Model | Species | Dosage | Route | Outcome |
| Amphetamine-induced hyperactivity | Rat | 30 mg/kg | s.c. | Attenuated hyperactivity |
| Neuropathic pain | Rat | 30 mg/kg | s.c. | Modest, significant efficacy |
| LPS-induced neuroinflammation | Rat | 30 mg/kg | s.c. | Blockade of Bz-ATP induced IL-1β release |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse | 30 mg/kg (3x weekly) | i.p. | No impact on disease progression |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse | 30 mg/kg (4x weekly) | i.p. | Delayed disease onset in females |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay from Human Monocytes
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Cell Preparation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).
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Priming: Prime the monocytes with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
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Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of JNJ-47965567 or a vehicle control for 30 minutes.
-
P2X7 Receptor Activation: Activate the P2X7 receptor with an agonist such as Benzoylbenzoyl-ATP (Bz-ATP; 300 µM) for 30 minutes.
-
Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of released IL-1β using a commercially available ELISA kit.
-
Data Analysis: Determine the inhibitory effect of JNJ-47965567 by measuring the reduction in IL-1β release compared to the vehicle-treated control and calculate the IC50 value.
Protocol 2: ATP-Induced Cation Dye Uptake Assay in Murine Macrophages
-
Cell Culture: Culture J774 macrophages in RPMI-1640 medium supplemented with GlutaMAX and 10% fetal calf serum.
-
Cell Preparation: Harvest the cells and wash them once with a low-divalent cation medium.
-
Antagonist Pre-incubation: Pre-incubate the cells at 37°C for 15 minutes in the presence or absence of varying concentrations of JNJ-47965567.
-
Dye Uptake: Add ethidium (B1194527) bromide and ATP (at a concentration around the EC50, e.g., 500 µM) to the cell suspension.
-
Flow Cytometry: Acquire data using a flow cytometer and determine the mean fluorescence of ethidium+ uptake.
-
Data Analysis: Calculate the ATP-induced ethidium+ uptake as the difference in fluorescence in the presence and absence of ATP. Determine the IC50 of JNJ-47965567 by plotting the inhibition of ATP-induced dye uptake against the antagonist concentration.
Mandatory Visualizations
Caption: P2X7 Receptor Signaling Cascade in Microglia.
Caption: Troubleshooting Workflow for Inconsistent In Vitro Results.
References
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: JNJ-47965567 vs. Brilliant Blue G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent P2X7 receptor antagonists: JNJ-47965567 and Brilliant Blue G (BBG). The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain, making it a critical target for therapeutic development. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the selection of the appropriate antagonist for your research needs.
At a Glance: Key Quantitative Data
The following tables summarize the reported potency and efficacy of JNJ-47965567 and Brilliant Blue G in various in vitro assays. These values provide a snapshot of their comparative performance as P2X7 receptor antagonists.
| Table 1: Potency of JNJ-47965567 at P2X7 Receptors | ||||
| Species | Assay Type | Metric | Value | Reference |
| Human | Radioligand Binding | pKi | 7.9 ± 0.07 | [1] |
| Human | Calcium Flux | pIC50 | 8.3 ± 0.08 | [2] |
| Human | IL-1β Release (Monocytes) | pIC50 | 7.5 ± 0.07 | |
| Human | IL-1β Release (Blood) | pIC50 | 6.7 ± 0.07 | |
| Rat | Radioligand Binding | pKi | 8.7 ± 0.07 | |
| Rat | Calcium Flux | pIC50 | 7.2 ± 0.08 | |
| Rat | IL-1β Release (Microglia) | pIC50 | 7.1 ± 0.1 | |
| Mouse | Calcium Flux | pIC50 | 7.5 ± 0.1 |
| Table 2: Potency of Brilliant Blue G at P2X7 Receptors | |||
| Species | Assay Type | Metric | Value (nM) |
| Human | Electrophysiology | IC50 | 200 |
| Rat | Electrophysiology | IC50 | 10 |
Diving Deeper: Mechanism of Action and Selectivity
Both JNJ-47965567 and Brilliant Blue G are potent antagonists of the P2X7 receptor, however, they exhibit different characteristics in terms of their mechanism of action and selectivity profile.
JNJ-47965567 is a centrally permeable, high-affinity, and selective P2X7 antagonist. It has been shown to be a potent antagonist across multiple species, including human, macaque, dog, rat, and mouse. Extensive selectivity screening has demonstrated that JNJ-47965567 is highly selective for the P2X7 receptor, with minimal off-target effects on a large panel of other receptors and ion channels.
Brilliant Blue G , a triphenylmethane (B1682552) dye, is also a potent, non-competitive antagonist of both rat and human P2X7 receptors. It displays over 1000-fold selectivity for the P2X7 receptor over the P2X4 receptor. However, it is important to note that BBG can also inhibit other P2X receptors at higher concentrations.
| Table 3: Selectivity Profile | ||
| Compound | Selectivity Notes | Reference |
| JNJ-47965567 | Selective over a panel of 50 other receptors, ion channels, and transporters. | |
| Brilliant Blue G | >1000-fold selective for P2X7 over P2X4. IC50 values for other P2X receptors are in the micromolar range. |
Visualizing the P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events leading to inflammation and other cellular responses. The following diagram illustrates the key components of this signaling pathway and the point of intervention for antagonists like JNJ-47965567 and Brilliant Blue G.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in research. Below are detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists.
Calcium Flux Assay
This assay measures the influx of calcium into cells upon P2X7 receptor activation, a primary downstream event.
Objective: To determine the potency of an antagonist in inhibiting agonist-induced calcium influx.
Materials:
-
Cells expressing the P2X7 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells)
-
P2X7 receptor agonist (e.g., BzATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with Ca²⁺)
-
96-well black, clear-bottom plates
-
Test compounds (JNJ-47965567, Brilliant Blue G)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add a P2X7 agonist (e.g., BzATP) to all wells and immediately begin recording fluorescence.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot it against the antagonist concentration to determine the IC50 value.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Objective: To measure the efficacy of an antagonist in blocking P2X7-mediated IL-1β release.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or primary microglia)
-
Lipopolysaccharide (LPS)
-
P2X7 receptor agonist (e.g., BzATP)
-
Test compounds (JNJ-47965567, Brilliant Blue G)
-
ELISA kit for human or rat IL-1β
Procedure:
-
Cell Priming: Prime cells with LPS (e.g., 1 µg/mL for 4 hours) to induce pro-IL-1β expression.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound or vehicle.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., BzATP) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit.
-
Data Analysis: Determine the IC50 value for the antagonist by plotting the inhibition of IL-1β release against the inhibitor concentration.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the P2X7 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the P2X7 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the P2X7 receptor
-
Radiolabeled P2X7 antagonist (e.g., [³H]A-804598)
-
Test compounds (JNJ-47965567, Brilliant Blue G)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the test compound.
-
Filtration: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the in vitro characterization of P2X7 receptor antagonists.
Summary and Conclusion
Both JNJ-47965567 and Brilliant Blue G are valuable tools for investigating the role of the P2X7 receptor in health and disease.
-
JNJ-47965567 stands out for its high potency, selectivity, and central nervous system permeability, making it an excellent choice for in vivo studies investigating the role of central P2X7 receptors.
-
Brilliant Blue G is a widely used and potent P2X7 antagonist, particularly effective in rat models. Its dual function as a biological stain can be advantageous in certain experimental contexts. However, its potential for off-target effects at higher concentrations should be considered.
The choice between these two antagonists will ultimately depend on the specific experimental goals, the model system being used, and the desired selectivity profile. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
Validating JNJ-47965567 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate target engagement of JNJ-47965567, a potent and selective P2X7 receptor antagonist. We present supporting experimental data for JNJ-47965567 and its alternatives, along with detailed protocols for key validation experiments.
Executive Summary
JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and various CNS disorders.[1][2] Validating the engagement of this target in a living system is crucial for interpreting pharmacological outcomes and guiding clinical development. The primary methods for demonstrating in vivo target engagement of JNJ-47965567 in preclinical models are ex vivo receptor autoradiography and in vivo microdialysis to measure the blockade of ATP-induced pro-inflammatory cytokine release.[1][2] This guide will compare JNJ-47965567 with other notable P2X7 antagonists, providing a framework for selecting appropriate tools and methodologies for CNS drug discovery programs.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP triggers a signaling cascade that results in the production and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β). This process is a key driver of neuroinflammation.
Caption: P2X7 Receptor Signaling Pathway.
Comparison of P2X7 Receptor Antagonists
The following table summarizes the in vitro potency and in vivo efficacy of JNJ-47965567 in comparison to other well-characterized P2X7 receptor antagonists.
| Compound | Target | In Vitro Potency (pKi) | In Vitro Potency (pIC50, Calcium Flux) | In Vivo Target Engagement Model | In Vivo Efficacy (Dose) |
| JNJ-47965567 | P2X7R | 7.9 (human), 8.7 (rat)[3] | 8.3 (human), 7.2 (rat)[3] | Ex vivo autoradiography, In vivo microdialysis (IL-1β release)[1][2] | Brain EC50 of 78 ng/mL (autoradiography)[1][2] |
| AZ10606120 | P2X7R | 8.5 (human), 8.0 (rat)[3] | Not Reported | Not Reported | Not Reported |
| A-804598 | P2X7R | 8.0 (human), 8.8 (rat)[3] | Not Reported | Not Reported | Not Reported |
| A-438079 | P2X7R | 7.1 (human), 6.7 (rat)[3] | Not Reported | Not Reported | Not Reported |
Experimental Protocols for In Vivo Target Engagement
Ex Vivo Receptor Autoradiography
This method quantifies the occupancy of P2X7 receptors by JNJ-47965567 in the brain after in vivo administration.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Comparative Analysis of Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
JNJ-47965567, a potent and selective P2X7 receptor antagonist with central nervous system permeability, has been investigated across a range of preclinical animal models for neuropsychiatric and neurodegenerative disorders. This guide provides a comparative overview of its efficacy, alongside other relevant P2X7 antagonists, supported by experimental data and detailed methodologies.
P2X7 Receptor Signaling Pathway
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in neuroinflammation. Its activation triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines. JNJ-47965567 acts as an antagonist to this receptor, thereby mitigating these inflammatory processes.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.
Efficacy in Animal Models of Neurological Disorders
Neuropathic Pain
JNJ-47965567 has demonstrated efficacy in a rat model of neuropathic pain, a condition characterized by hypersensitivity to sensory stimuli.
| Compound | Animal Model | Dose | Route of Administration | Efficacy Outcome | Citation |
| JNJ-47965567 | Rat (Chung model) | 30 mg/kg | Subcutaneous (s.c.) | Modest but significant attenuation of mechanical allodynia. | [1] |
| A438079 | Rat (Diabetic Neuropathic Pain) | - | Intrathecal | Increased mechanical withdrawal threshold and thermal withdrawal latency. | [2] |
| Brilliant Blue G | Rat (Spinal Cord Injury) | - | - | Significantly inhibits neuronal apoptosis. | [3] |
| A740003 | Rat (Spinal Nerve Ligation) | - | Intrathecal | Reduced mechanical allodynia. | [3] |
A common method to induce neuropathic pain in rodents is the spinal nerve ligation model, also known as the Chung model.
Caption: Experimental Workflow for the Chung Model of Neuropathic Pain.
The procedure involves the tight ligation of the L5 spinal nerve, leading to the development of mechanical allodynia, a key feature of neuropathic pain. Behavioral testing, such as the von Frey test, is used to assess the withdrawal threshold to a mechanical stimulus. JNJ-47965567 was administered subcutaneously, and its effect on the withdrawal threshold was measured.[1]
Mania (Amphetamine-Induced Hyperactivity Model)
The amphetamine-induced hyperactivity model in rats is a widely used paradigm to screen for potential anti-manic drugs. JNJ-47965567 has shown efficacy in attenuating this hyperactivity.
| Compound | Animal Model | Dose | Route of Administration | Efficacy Outcome | Citation |
| JNJ-47965567 | Rat | 30 mg/kg | Subcutaneous (s.c.) | Attenuated amphetamine-induced hyperactivity. | |
| Haloperidol | Rat | 0.05 mg/kg | - | Reduced amphetamine-induced hyperactivity. | |
| Prazosin | Rat | 2 mg/kg | - | Reduced amphetamine-induced hyperactivity. |
Rats are habituated to an open-field arena, and their baseline locomotor activity is recorded. Following habituation, they are administered JNJ-47965567 or vehicle, followed by an injection of d-amphetamine. Locomotor activity is then recorded for a defined period.
Caption: Experimental Workflow for Amphetamine-Induced Hyperactivity Model.
Amyotrophic Lateral Sclerosis (ALS)
The efficacy of JNJ-47965567 has been evaluated in the SOD1-G93A mouse model of ALS, a progressive neurodegenerative disease affecting motor neurons. The results have shown sex-specific effects.
| Compound | Animal Model | Dose & Regimen | Efficacy Outcome | Citation |
| JNJ-47965567 | SOD1-G93A Mice | 30 mg/kg, i.p., 4 times/week from P60 | Females: Delayed disease onset, reduced body weight loss, improved motor coordination. Males: No significant effect. No increase in lifespan for either sex. | |
| JNJ-47965567 | SOD1-G93A Mice | 30 mg/kg, i.p., 3 times/week from disease onset | No impact on weight loss, clinical score, motor coordination, or survival in either sex. | |
| Brilliant Blue G (BBG) | SOD1-G93A Mice | 45.5 mg/kg, i.p., 3 times/week from 62-64 days | Females: Reduced body weight loss and prolonged survival. Males: No significant effect on survival. | |
| A-804598 | SOD1-G93A Mice | - | Chronic treatment inhibited the upregulation of SQSTM1/p62, suggesting a role in regulating autophagy. |
Transgenic mice overexpressing the human SOD1 gene with the G93A mutation are used. These mice develop a progressive motor neuron disease that mimics many features of human ALS. Treatment with JNJ-47965567 or vehicle is initiated at a presymptomatic stage (e.g., postnatal day 60). Disease progression is monitored through regular measurements of body weight, motor performance (e.g., rotarod test), and clinical scoring. The time of disease onset and survival are key endpoints.
Summary and Conclusion
JNJ-47965567, a centrally permeable P2X7 receptor antagonist, demonstrates promising efficacy in preclinical models of neuropathic pain and mania. In the SOD1-G93A model of ALS, its effects appear to be sex-dependent and influenced by the treatment regimen, highlighting the complexity of targeting neuroinflammation in this disease. Compared to other P2X7 antagonists, JNJ-47965567 offers the advantage of good brain penetration, making it a valuable tool for investigating the role of central P2X7 receptors in CNS disorders. Further research is warranted to fully elucidate its therapeutic potential and to optimize dosing and treatment strategies for different neurological conditions.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of JNJ-47965567 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X7 receptor antagonist JNJ-47965567 with alternative compounds, supported by experimental data. It delves into the reproducibility of published findings, particularly in the context of preclinical models of neuroinflammation and neurodegenerative disease. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate critical evaluation and future research design.
Executive Summary
JNJ-47965567 is a potent and selective, centrally permeable P2X7 receptor antagonist.[1][2] Initial characterization demonstrated its high affinity for human and rat P2X7 receptors and its ability to block downstream signaling, such as IL-1β release, in both in vitro and in vivo models.[1][2] However, subsequent studies investigating its efficacy in a mouse model of amyotrophic lateral sclerosis (ALS) have yielded conflicting results, raising important questions about the reproducibility of its therapeutic effects and the influence of experimental design on outcomes. This guide aims to provide a comprehensive overview of these findings to aid researchers in navigating this complex landscape.
Comparative Efficacy of P2X7 Antagonists
The following tables summarize the quantitative data on the in vitro potency of JNJ-47965567 and other commonly studied P2X7 antagonists.
Table 1: Comparative Affinity of P2X7 Antagonists
| Compound | Human P2X7 (pKi) | Rat P2X7 (pKi) | Reference |
| JNJ-47965567 | 7.9 ± 0.07 | 8.7 ± 0.07 | [1] |
| A-804598 | 8.0 ± 0.04 | 8.8 ± 0.06 | [1] |
| AZ-10606120 | 8.5 ± 0.08 | 8.0 ± 0.08 | [1] |
| A-438079 | 7.1 ± 0.08 | 6.7 ± 0.1 | [1] |
Table 2: Comparative Functional Antagonism of P2X7 Receptor
| Compound | Assay | System | Potency (pIC50) | Reference |
| JNJ-47965567 | BzATP-induced IL-1β release | Human whole blood | 6.7 ± 0.07 | [1] |
| JNJ-47965567 | BzATP-induced IL-1β release | Human monocytes | 7.5 ± 0.07 | [1] |
| JNJ-47965567 | BzATP-induced IL-1β release | Rat microglia | 7.1 ± 0.1 | [1] |
| JNJ-47965567 | BzATP-induced Calcium Flux | Rat astrocytes | 7.5 ± 0.4 | [1] |
Reproducibility in a Preclinical Model of ALS
The therapeutic potential of JNJ-47965567 has been investigated in the SOD1G93A mouse model of ALS, with conflicting findings. This highlights the critical importance of experimental design in preclinical studies.
A study by Ly et al. (2020) found that JNJ-47965567, administered at 30 mg/kg three times a week from disease onset, did not alter disease progression, including weight loss, motor coordination, or survival in SOD1G93A mice.[3][4]
In contrast, another study reported that chronic administration of JNJ-47965567 at the same dose (30 mg/kg) but with a higher frequency (four times per week) and initiated at a pre-symptomatic stage (postnatal day 60), delayed disease onset, reduced body weight loss, and improved motor performance in female SOD1G93A mice.[5][6][7] However, this study also reported no increase in overall lifespan.[5][6][7]
These divergent outcomes underscore the sensitivity of preclinical models to variations in treatment paradigms, such as the timing of intervention and the dosing frequency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the P2X7 receptor signaling pathway and the workflows of the key studies discussed.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol was adapted from Bhattacharya et al. (2013).[1]
-
Membrane Preparation: Membranes from 1321N1 cells stably expressing human or rat P2X7 receptors were used.
-
Radioligand: [³H]-A-804598 was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of JNJ-47965567 for 1 hour at room temperature.
-
Detection: Bound radioactivity was measured by liquid scintillation counting after filtration.
-
Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
IL-1β Release Assay
This protocol was adapted from Bhattacharya et al. (2013).[1]
-
Cell Types: Human whole blood, isolated human peripheral blood mononuclear cells (PBMCs), or primary rat microglia.
-
Priming: Cells were primed with lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β expression.
-
Treatment: Cells were pre-incubated with JNJ-47965567 for 30 minutes.
-
Stimulation: P2X7 receptors were activated with BzATP to induce IL-1β release.
-
Detection: The concentration of IL-1β in the supernatant was quantified using a commercially available ELISA kit.
-
Analysis: IC50 values were determined by non-linear regression analysis.
In Vivo Amphetamine-Induced Hyperactivity Model
This protocol was adapted from Bhattacharya et al. (2013).[1]
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Animals were habituated to the testing environment (open-field chambers) for 30 minutes.
-
Treatment: JNJ-47965567 (30 mg/kg) or vehicle was administered subcutaneously 30 minutes prior to amphetamine.
-
Challenge: Amphetamine (1 mg/kg) was administered subcutaneously.
-
Measurement: Locomotor activity was recorded for 60 minutes post-amphetamine administration using an automated activity monitoring system.
-
Analysis: Total distance traveled was compared between treatment groups.
Conclusion
JNJ-47965567 is a well-characterized P2X7 antagonist with high potency and selectivity. While its initial preclinical evaluation showed promise in models of mania and neuropathic pain, its efficacy in a mouse model of ALS appears to be highly dependent on the experimental design.[1][2][3][5][6][7] The conflicting findings in the SOD1G93A model highlight the need for careful consideration of treatment parameters, such as the timing of initiation and dosing frequency, in the design of future preclinical studies for neurodegenerative diseases. This guide provides the necessary data and protocols to aid researchers in critically evaluating the existing literature and designing robust experiments to further investigate the therapeutic potential of JNJ-47965567 and other P2X7 antagonists.
References
- 1. iris.unife.it [iris.unife.it]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X7 Receptor Antagonists in Depression Research: JNJ-47965567 vs. JNJ-54175446
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent P2X7 receptor antagonists, JNJ-47965567 and JNJ-54175446, which have been investigated for their therapeutic potential in major depressive disorder (MDD). Both compounds target the P2X7 receptor, a key player in the neuroinflammatory processes implicated in the pathophysiology of depression. This document summarizes their performance based on available preclinical and clinical data, details the experimental methodologies used in their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
JNJ-47965567 has been extensively characterized in preclinical studies as a potent, selective, and centrally permeable P2X7 receptor antagonist. It has shown efficacy in animal models of mania and neuropathic pain, though it did not demonstrate antidepressant-like effects in the forced swim test. In contrast, JNJ-54175446 has progressed to clinical trials in patients with MDD. Clinical data suggests it is generally safe and well-tolerated, and may possess mood-stabilizing properties. The differing stages of development and reported efficacy profiles highlight their distinct potential applications in depression research, with JNJ-47965567 serving as a valuable preclinical tool and JNJ-54175446 representing a clinical candidate.
Data Presentation
The following tables summarize the quantitative data for JNJ-47965567 and JNJ-54175446, providing a direct comparison of their pharmacological properties.
Table 1: In Vitro Pharmacological Profile
| Parameter | JNJ-47965567 | JNJ-54175446 |
| P2X7 Receptor Binding Affinity (pKi) | 7.9 ± 0.07 (human)[1][2] | - |
| P2X7 Receptor Functional Antagonism (pIC50) | 8.3 (human), 7.2 (rat) | 8.46 (human), 8.81 (rat)[1] |
| IL-1β Release Inhibition (pIC50) | 7.5 ± 0.07 (human monocytes)[1][2], 7.1 ± 0.1 (rat microglia) | - |
| Selectivity | Selective over a panel of 50 other receptors, ion channels, and transporters. At 10 µM, >50% effect observed at human melatonin (B1676174) 1 receptor and human serotonin (B10506) transporter. | Selective P2X7 receptor antagonist. |
Table 2: Preclinical and Clinical Profile
| Feature | JNJ-47965567 | JNJ-54175446 |
| Central Nervous System (CNS) Penetration | Yes, centrally permeable. | Yes, CNS-penetrant. |
| Preclinical Efficacy (Depression Models) | No efficacy observed in the forced swim test in rats. | Preclinical experiments have shown a reduction of ex-vivo lipopolysaccharide (LPS)-induced IL‐1β release in rat microglia and human monocytes, and the blocking of benzyl (B1604629) (Bz)‐ATP-induced IL‐1β release in rat brains. |
| Other Preclinical Efficacy | Attenuated amphetamine-induced hyperactivity in rats; modest efficacy in a rat model of neuropathic pain. | Modulates amphetamine-induced (visuo)motor performance and mood in healthy volunteers. |
| Clinical Development for Depression | Preclinical stage. | Phase II clinical trials for Major Depressive Disorder (NCT04116606). |
| Clinical Trial Dosage (MDD) | Not applicable. | 50mg/day for 8 weeks. |
| Clinical Observations (MDD) | Not applicable. | Did not have a significant effect on mood as assessed by HDRS17 and QIDS-SR, but blunted the acute reduction of anhedonia following total sleep deprivation. Suggests potential mood-stabilizing effects. |
| Safety and Tolerability (Human) | Not applicable. | Generally safe and well-tolerated in doses up to 600 mg. Most common adverse events were headache, nausea, dysgeusia, and vomiting. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for P2X7 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the test compound for the P2X7 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat P2X7 receptor (e.g., 1321N1 cells).
-
Assay Conditions: The assay is typically performed in 96-well plates. Membranes are incubated with a fixed concentration of a radiolabeled P2X7 receptor antagonist (e.g., [³H]A-804598) and a range of concentrations of the unlabeled test compound (JNJ-47965567 or JNJ-54175446).
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
IL-1β Release Assay in Microglia
-
Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit P2X7 receptor-mediated IL-1β release from microglia.
-
Methodology:
-
Cell Culture: Primary rat microglia or a suitable microglial cell line are cultured in appropriate media.
-
Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for a few hours to induce the transcription of pro-IL-1β.
-
Antagonist Treatment: The primed cells are pre-incubated with various concentrations of the test compound (JNJ-47965567 or JNJ-54175446) or vehicle control.
-
P2X7 Receptor Activation: The P2X7 receptor is then activated with a specific agonist, such as Benzoylbenzoyl-ATP (BzATP).
-
Supernatant Collection: After a short incubation period, the cell culture supernatant is collected.
-
Quantification of IL-1β: The concentration of mature IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The pIC50 value is determined by plotting the inhibition of IL-1β release as a function of the test compound concentration.
-
Rat Forced Swim Test
-
Objective: To evaluate the antidepressant-like activity of a test compound in a rodent model of behavioral despair.
-
Methodology:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or feet.
-
Procedure: The test typically consists of two sessions.
-
Pre-test Session (Day 1): Rats are placed in the water-filled cylinder for a 15-minute period. This initial exposure to the inescapable stressor induces a state of behavioral despair.
-
Test Session (Day 2): Approximately 24 hours after the pre-test, the rats are administered the test compound (e.g., JNJ-47965567) or vehicle. After a specified pre-treatment time, the rats are placed back into the water cylinder for a 5-minute test session.
-
-
Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded by a trained observer or using an automated tracking system.
-
Data Analysis: The immobility time of the drug-treated group is compared to that of the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect. It is important to also assess general locomotor activity to rule out false positives due to hyperactivity.
-
Clinical Trial for JNJ-54175446 in MDD (NCT04116606 - Simplified)
-
Objective: To evaluate the efficacy, safety, and tolerability of JNJ-54175446 as an adjunctive treatment for patients with Major Depressive Disorder (MDD).
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase II trial.
-
Participants: Approximately 142 adult patients with a diagnosis of MDD who have had an incomplete response to at least one standard antidepressant treatment.
-
Treatment:
-
Investigational Arm: JNJ-54175446 (50 mg/day) administered orally for 8 weeks as an adjunct to their ongoing antidepressant medication.
-
Control Arm: Placebo administered orally for 8 weeks as an adjunct to their ongoing antidepressant medication.
-
-
Primary Outcome Measures: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8.
-
Secondary Outcome Measures:
-
Response and remission rates.
-
Changes in other depression and anxiety scales.
-
Safety and tolerability assessments, including adverse event monitoring, clinical laboratory tests, vital signs, and ECGs.
-
Biomarker analysis from blood samples to assess P2X7-mediated inflammation.
-
Neuroimaging (MRI) to explore the effects on brain structure and function.
-
Mandatory Visualization
P2X7 Receptor Signaling Pathway in Depression
Experimental Workflow for Preclinical Evaluation of P2X7 Antagonists
References
Comparative Analysis of JNJ-47965567 Cross-Species Reactivity
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the cross-species reactivity of JNJ-47965567, a potent and selective P2X7 receptor antagonist, with other notable alternatives in the field. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical and translational research.
Introduction to JNJ-47965567
JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders. Understanding its activity and potency across different species is crucial for the successful design and interpretation of preclinical studies and for predicting its therapeutic potential in humans.
Quantitative Comparison of Cross-Species Reactivity
The following tables summarize the binding affinity and functional potency of JNJ-47965567 and its alternatives across various species.
Table 1: Binding Affinity (pKi) of P2X7 Receptor Antagonists
| Compound | Human | Rat | Mouse |
| JNJ-47965567 | 7.9 | 8.7 | - |
| A-804598 | 8.0 | 8.8 | - |
| A-438079 | 7.1 | 6.7 | - |
| AZ10606120 | 8.5 | 8.0 | - |
Table 2: Functional Potency (pIC50 / IC50) of P2X7 Receptor Antagonists
| Compound | Species | Assay | Value |
| JNJ-47965567 | Human | IL-1β release (blood) | pIC50: 6.7[1] |
| Human | IL-1β release (monocytes) | pIC50: 7.5[1] | |
| Rat | IL-1β release (microglia) | pIC50: 7.1[1] | |
| Mouse | - | - | |
| A-804598 | Human | - | IC50: 11 nM[2] |
| Rat | - | IC50: 10 nM[2] | |
| Mouse | - | IC50: 9 nM[2] | |
| A-438079 | Human | Ca2+ influx | pIC50: 6.9[3][4] |
| Rat | Ca2+ influx | IC50: 321 nM[3] | |
| Mouse | - | - | |
| AZ10606120 | Human | YO-PRO-12+ uptake | IC50: 3 ± 1 nM[5] |
| Mouse | YO-PRO-12+ uptake | IC50: 1 ± 1 nM[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the P2X7 receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the P2X7 receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled P2X7 receptor ligand (e.g., [3H]A-804598) and varying concentrations of the test compound (e.g., JNJ-47965567).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The data is analyzed to determine the inhibitory constant (Ki) of the test compound.
Calcium Influx Assay
This functional assay measures the ability of a compound to block P2X7 receptor-mediated calcium entry into cells.
1. Cell Preparation:
-
Cells endogenously expressing or engineered to express the P2X7 receptor are seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the test compound or vehicle.
3. Receptor Activation and Measurement:
-
A P2X7 receptor agonist (e.g., ATP or BzATP) is added to the wells to stimulate calcium influx.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a flow cytometer.
4. Data Analysis:
-
The inhibitory effect of the test compound on the agonist-induced calcium influx is calculated.
-
The IC50 value, the concentration of the compound that inhibits 50% of the maximal response, is determined.
IL-1β Release Assay
This assay assesses the functional consequence of P2X7 receptor blockade on the release of the pro-inflammatory cytokine IL-1β.
1. Cell Priming:
-
Immune cells, such as peripheral blood mononuclear cells (PBMCs) or microglia, are often primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
2. Compound Incubation:
-
The primed cells are pre-incubated with different concentrations of the test compound.
3. P2X7 Receptor Activation:
-
A P2X7 receptor agonist (e.g., ATP or BzATP) is added to the cells to trigger the activation of the NLRP3 inflammasome and the subsequent processing and release of mature IL-1β.
4. Supernatant Collection and Analysis:
-
The cell culture supernatant is collected.
-
The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The inhibitory effect of the test compound on agonist-induced IL-1β release is determined.
-
The IC50 value is calculated.
Visualizations
P2X7 Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. OBM Transplantation | The P2X7 Receptor Antagonist AZ10606120 Does Not Alter Graft-Versus-Host Disease Development and Increases Serum Human Interferon-γ in a Humanized Mouse Model [lidsen.com]
JNJ-47965567 in ALS Models: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for JNJ-47965567, a P2X7 receptor antagonist, in the context of Amyotrophic Lateral Sclerosis (ALS) animal models. The performance of JNJ-47965567 is compared with other P2X7 antagonists and alternative therapeutic compounds that have been evaluated in the widely used SOD1-G93A transgenic mouse model of ALS.
Overview of JNJ-47965567 in ALS Preclinical Studies
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1] Its role in ALS has been investigated in the SOD1-G93A mouse model, which mimics many aspects of the human disease. However, preclinical studies have yielded conflicting results regarding its efficacy, highlighting the critical importance of experimental design and treatment parameters.
One study reported that JNJ-47965567, when administered three times a week from the onset of disease symptoms, did not alter disease progression, motor coordination, or survival in SOD1-G93A mice.[2][3] In contrast, another study found that a more frequent administration of four times per week, initiated at a pre-symptomatic stage, delayed disease onset and improved motor performance, specifically in female mice, although it did not extend overall survival.[4][5] A third publication noted that both JNJ-47965567 and another P2X7 antagonist, A804598, "totally failed" to alter survival and disease progression when treatment was started in the early symptomatic phase.
Comparative Efficacy of Investigational Compounds in the SOD1-G93A ALS Mouse Model
The following tables summarize the quantitative data from preclinical studies of JNJ-47965567 and selected alternative compounds in the SOD1-G93A mouse model.
Table 1: P2X7 Receptor Antagonists
| Compound | Dosing Regimen | Key Findings in SOD1-G93A Mice | Reference |
| JNJ-47965567 | 30 mg/kg, i.p., 3x/week from disease onset | No significant effect on survival, motor performance, or weight loss. | [2][3] |
| JNJ-47965567 | 30 mg/kg, i.p., 4x/week from pre-symptomatic stage (P60) | Delayed disease onset and improved motor performance in female mice; no effect on overall survival. | [4][5] |
| A804598 | 30 mg/kg, i.p., daily from symptomatic stage (P98) | Downregulated IL-1β mRNA expression but had no significant effect on motor neuron loss, gliosis, or survival. | [6] |
| Brilliant Blue G (BBG) | 45.5 mg/kg, i.p., 3x/week from pre-symptomatic stage (P62-64) | Reduced body weight loss and prolonged survival in female mice; no effect on clinical score or motor coordination. | [6] |
Table 2: Alternative Therapeutic Compounds
| Compound | Dosing Regimen | Plausible Mechanism of Action | Key Findings in SOD1-G93A Mice | Reference |
| Acetyl-L-carnitine | Not specified in SOD1-G93A model in search results | Oxidative stress reduction, mitochondrial function improvement | Protective effects observed in a mouse model of ALS. | [7] |
| Tamoxifen | Not specified in SOD1-G93A model in search results | Neuroinflammation modulation, oxidative stress reduction | Associated with improved survival and slower decline in muscle function in some studies. | |
| L-Serine | Not specified in SOD1-G93A model in search results | Neuroinflammation modulation, mitochondrial alteration | Administration to ALS mice dramatically lowered cord levels of D-serine, leading to changes in onset and survival similar to serine racemase deletion. | [2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical findings. Below are the experimental protocols for the key compounds discussed.
JNJ-47965567 Administration Protocol (Negative Result Study)
-
Animal Model: SOD1-G93A transgenic mice.
-
Compound and Vehicle: JNJ-47965567 dissolved in 2-hydroxypropyl-beta-cyclodextrin.
-
Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.
-
Frequency and Duration: Three times per week, starting from disease onset until the experimental endpoint.
-
Outcome Measures: Body weight, clinical score, motor coordination (rotarod test), and survival.[2][3]
JNJ-47965567 Administration Protocol (Positive Result Study)
-
Animal Model: SOD1-G93A transgenic mice.
-
Compound and Vehicle: JNJ-47965567.
-
Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.
-
Frequency and Duration: Four times per week, starting from a pre-symptomatic stage (postnatal day 60) until the experimental endpoint.
-
Outcome Measures: Disease onset, body weight, motor performance, and survival.[4][5]
A804598 Administration Protocol
-
Animal Model: SOD1-G93A transgenic mice.
-
Compound and Vehicle: A804598.
-
Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.
-
Frequency and Duration: Daily, starting from the symptomatic stage (postnatal day 98) until the experimental endpoint.
-
Outcome Measures: Motor neuron count, gliosis (GFAP and CD68 staining), and mRNA expression of inflammatory markers.[6]
Brilliant Blue G (BBG) Administration Protocol
-
Animal Model: SOD1-G93A transgenic mice.
-
Compound and Vehicle: Brilliant Blue G or saline control.
-
Dosing: 45.5 mg/kg administered via intraperitoneal (i.p.) injection.
-
Frequency and Duration: Three times per week, from a pre-symptomatic stage (postnatal days 62-64) until the end-stage of the disease.
-
Outcome Measures: Weight, clinical score, motor coordination (rotarod performance), and survival.[6]
Visualizing Molecular Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
The P2X7 receptor, a target for JNJ-47965567, is an ATP-gated ion channel. Its activation leads to the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a larger pore, triggering downstream inflammatory signaling cascades.
P2X7 receptor signaling cascade.
Preclinical Experimental Workflow in SOD1-G93A Mice
The typical workflow for evaluating therapeutic candidates in the SOD1-G93A mouse model involves several key stages, from animal selection and treatment administration to behavioral and pathological analysis.
Preclinical study workflow.
Conclusion
The preclinical evidence for JNJ-47965567 in ALS models is inconsistent, with efficacy appearing to be highly dependent on the treatment regimen, including the frequency of administration and the timing of intervention relative to disease progression. The negative results from a study initiating treatment at disease onset contrast with the modest, sex-specific benefits observed when treatment began pre-symptomatically. This underscores the complexity of translating preclinical findings and the need for standardized and robust experimental protocols.
Compared to other P2X7 antagonists like Brilliant Blue G, which has shown some positive effects on survival in female mice, the therapeutic window and optimal dosing for JNJ-47965567 in ALS remain to be fully elucidated. Further research is warranted to clarify the potential of P2X7 receptor modulation as a therapeutic strategy for ALS and to determine the most effective way to target this pathway. The alternative compounds mentioned offer different mechanisms of action and require further head-to-head preclinical comparisons to ascertain their relative potential.
References
- 1. P2X7 Receptor Activation Modulates Autophagy in SOD1-G93A Mouse Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical roles of serine racemase and D-serine in the G93A mSOD1 mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen prolongs survival and alleviates symptoms in mice with fatal X-linked myotubular myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulating carnitine palmitoyl transferase 1 affects disease progression in the SOD1 G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model [mdpi.com]
- 7. State of the field: An informatics-based systematic review of the SOD1-G93A amyotrophic lateral sclerosis transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming P2X7 Blockade: A Comparative Guide to JNJ-47965567
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-47965567, a potent and selective P2X7 receptor antagonist, with other commonly used P2X7 blockers. Detailed experimental protocols and supporting data are presented to assist researchers in effectively confirming P2X7 blockade in their studies.
Introduction to P2X7 and JNJ-47965567
The P2X7 receptor is a unique, ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β, making it a key player in inflammatory and neurological processes.
JNJ-47965567 is a centrally permeable, high-affinity, and selective P2X7 antagonist.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of central P2X7 in various CNS pathologies.[1]
Comparative Analysis of P2X7 Antagonists
The efficacy of JNJ-47965567 is best understood in the context of other available P2X7 antagonists. The following table summarizes the potency of JNJ-47965567 compared to other widely used P2X7 blockers: A-438079, AZ-10606120, and Brilliant Blue G (BBG).
| Antagonist | Species | Potency (pIC50) | Potency (IC50 / Ki) | Mechanism of Action | Reference |
| JNJ-47965567 | Human | 8.3 | pKi 7.9 | Selective Antagonist | [1][2] |
| Mouse | 7.5 | IC50 = 54 ± 24 nM | Non-competitive | [3][4] | |
| Rat | 7.2 | pKi 8.7 | Selective Antagonist | [1][3] | |
| A-438079 | Human | 6.9 | - | Competitive Antagonist | [5][6] |
| Rat | - | IC50 = 321 nM | Competitive Antagonist | ||
| AZ-10606120 | Human | - | IC50 ≈ 10 nM, KD = 1.4 nM | Negative Allosteric Modulator | [7][8][9] |
| Rat | - | IC50 ≈ 10 nM, KD = 19 nM | Negative Allosteric Modulator | [8][9] | |
| Brilliant Blue G (BBG) | Human | - | IC50 = 200 nM | Non-competitive Antagonist | [10] |
| Rat | - | IC50 = 10 nM | Non-competitive Antagonist | [10] |
Experimental Protocols for Confirming P2X7 Blockade
To validate the blockade of the P2X7 receptor by JNJ-47965567 or other antagonists, several key in vitro assays can be employed.
Calcium Flux Assay
This assay measures the influx of calcium into cells upon P2X7 activation, which is inhibited by P2X7 antagonists.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7R, microglia, or macrophages)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
P2X7 agonist (e.g., ATP or BzATP)
-
JNJ-47965567 and other test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS.
-
Wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of JNJ-47965567 and other antagonists in HBSS.
-
Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence.
-
Add the P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM) to all wells.
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon agonist addition.
-
Plot the inhibition of the calcium response against the antagonist concentration to determine the IC50 value.
-
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 activation.
Materials:
-
Primary microglia, monocytes, or a suitable cell line (e.g., THP-1)
-
Culture medium
-
LPS (Lipopolysaccharide)
-
P2X7 agonist (e.g., ATP or BzATP)
-
JNJ-47965567 and other test compounds
-
Human IL-1β ELISA kit
-
96-well culture plates
Procedure:
-
Cell Priming:
-
Plate the cells in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.
-
-
Compound Incubation:
-
Pre-incubate the primed cells with various concentrations of JNJ-47965567 or other antagonists for 30-60 minutes.
-
-
P2X7 Activation:
-
Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
ELISA:
-
Quantify the amount of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of IL-1β in each sample.
-
Plot the percentage of inhibition of IL-1β release against the antagonist concentration to calculate the IC50 value.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled antagonist to the P2X7 receptor, allowing for the determination of binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells expressing the P2X7 receptor
-
Radioligand (e.g., [3H]A-804598 or [3H]JNJ-54232334)
-
JNJ-47965567 and other unlabeled competing ligands
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from P2X7-expressing cells by homogenization and centrifugation.
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor (e.g., JNJ-47965567).
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, include a high concentration of an unlabeled P2X7 antagonist.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing P2X7 Signaling and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the P2X7 signaling pathway and a general experimental workflow for confirming P2X7 blockade.
Caption: P2X7 Receptor Signaling Pathway.
Caption: Experimental Workflow for Confirming P2X7 Blockade.
References
- 1. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct labelling of the human P2X7 receptor and identification of positive and negative cooperativity of binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. scite.ai [scite.ai]
- 5. Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of the Novel P2X7 Receptor Radioligand [3H]JNJ-64413739 in Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
JNJ-47965567: A Potent and Centrally Permeable P2X7 Antagonist for Preclinical Research
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory, neurological, and psychiatric disorders. Its activation by high concentrations of extracellular ATP, a key danger signal, triggers a cascade of inflammatory events, including the maturation and release of pro-inflammatory cytokines like IL-1β. Consequently, the antagonism of the P2X7 receptor presents a promising avenue for therapeutic intervention. JNJ-47965567 is a potent, selective, and centrally permeable P2X7 receptor antagonist that has proven to be a valuable tool for investigating the role of the central P2X7 receptor in various CNS pathologies.[1][2][3][4] This guide provides a comprehensive comparison of JNJ-47965567 with other commonly used P2X7 antagonists, supported by experimental data and detailed protocols.
Comparative Efficacy of P2X7 Antagonists
The following tables summarize the in vitro potency of JNJ-47965567 and other notable P2X7 antagonists across different species and assay formats. This data highlights the variability in antagonist potency, which is crucial for selecting the appropriate compound for a specific research model.
Table 1: Comparative Affinity (pKi) of P2X7 Antagonists
| Compound | Human P2X7 | Rat P2X7 | Reference |
| JNJ-47965567 | 7.9 ± 0.07 | 8.7 ± 0.07 | [1][5] |
| A-804598 | 8.0 ± 0.04 | 8.8 ± 0.06 | [1] |
| AZ-10606120 | 8.5 ± 0.08 | 8.0 ± 0.08 | [1] |
| A-438079 | 7.1 ± 0.08 | 6.7 ± 0.1 | [1] |
Table 2: Comparative Potency (pIC50) in Functional Assays
| Compound | Assay Type | Species | pIC50 | Reference |
| JNJ-47965567 | IL-1β Release | Human (Monocytes) | 7.5 ± 0.07 | [1][2][5] |
| Human (Blood) | 6.7 ± 0.07 | [1][5] | ||
| Rat (Microglia) | 7.1 ± 0.1 | [1][5] | ||
| Calcium Flux | Rat (Astrocytes) | 7.5 ± 0.4 | [1] | |
| Ethidium (B1194527)+ Uptake | Murine (J774) | IC50: 54 ± 24 nM | [6] | |
| A-740003 | Calcium Influx | Human | ~7.3 | [7] |
| Rat | ~7.5 | [7] | ||
| Mouse | ~6.5 | [7] | ||
| A-438079 | Calcium Influx | Human | ~7.0 | [7] |
| Rat | ~7.2 | [7] | ||
| Mouse | ~6.2 | [7] | ||
| Brilliant Blue G (BBG) | Calcium Influx | Rat | ~6.0 | [7] |
| Oxidized ATP (oATP) | Dye Uptake | J774.G8 | IC50: 173-285 µM | [8] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it opens a channel permeable to small cations like Na+ and Ca2+, and allows K+ efflux.[9] Prolonged stimulation leads to the formation of a larger, non-selective pore, permitting the passage of molecules up to 900 Da.[10] This pore formation is a critical step in the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[11][12]
Caption: Simplified P2X7R activation and downstream signaling events.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for evaluating P2X7 receptor antagonists.
In Vitro IL-1β Release Assay (from Human Monocytes)
This assay quantifies the ability of a compound to inhibit ATP-induced IL-1β release from primary human monocytes.
-
Isolation of Monocytes: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from PBMCs using CD14 microbeads via magnetic-activated cell sorting (MACS).[4]
-
Cell Culture and Priming: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce the expression of pro-IL-1β, prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours.[4]
-
Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of JNJ-47965567 or a vehicle control for 30 minutes.
-
P2X7R Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP; 300 µM) for 30 minutes.[4]
-
Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of released IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[4][12]
-
Data Analysis: Determine the inhibitory effect of JNJ-47965567 by measuring the reduction in IL-1β release compared to the vehicle-treated control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.[12]
Pore Formation Assay (Ethidium Bromide Uptake)
This assay measures the inhibition of agonist-induced pore formation by quantifying the uptake of a fluorescent dye.
-
Cell Preparation: Seed J774 macrophages in a suitable culture plate.[6]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of JNJ-47965567 or a vehicle control for 15 minutes at 37°C.[6]
-
Agonist and Dye Addition: Add ethidium bromide followed by ATP (at a concentration around the EC50, e.g., 500 µM) to induce pore formation and dye uptake.[6]
-
Data Acquisition: Measure the mean fluorescence intensity of ethidium uptake using a flow cytometer.[6]
-
Data Analysis: Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.
Caption: Workflow for in vitro evaluation of P2X7 antagonists.
Conclusion
JNJ-47965567 stands out as a potent and selective P2X7 receptor antagonist with the significant advantage of being centrally permeable, making it an excellent tool for preclinical research in CNS disorders.[1][2][4] Its well-characterized profile across various species and in vitro assays provides a solid foundation for its use as a positive control in P2X7 antagonism studies. The comparative data and detailed protocols presented in this guide are intended to assist researchers in the rational selection of P2X7 antagonists and in the design of robust experimental paradigms to further elucidate the role of the P2X7 receptor in health and disease.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unife.it [iris.unife.it]
- 10. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guidance for the Disposal of JNJ-64619178 (Onametostat)
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management of the Investigational Compound JNJ-64619178.
This document provides critical information regarding the proper handling and disposal of JNJ-64619178, also known as Onametostat. As a selective and potent PRMT5 inhibitor used in research and clinical trials, adherence to stringent safety and disposal protocols is paramount to ensure personnel safety and environmental compliance. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for JNJ-64619178 is not publicly available, this guide outlines the standard procedures for the disposal of research-grade chemical compounds.
Immediate Safety and Handling Considerations
Prior to disposal, it is crucial to handle JNJ-64619178 with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound in its solid form or in solution should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for JNJ-64619178
The following procedure is a general guideline based on best practices for the disposal of chemical waste from a research laboratory setting. Researchers must consult and adhere to their institution's specific hazardous waste management policies and local regulations.
-
Waste Identification and Segregation:
-
Properly identify all waste streams containing JNJ-64619178. This includes pure, unused compound, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate JNJ-64619178 waste from other chemical waste unless institutional guidelines permit co-disposal with similar non-reactive chemical agents.
-
-
Waste Containment:
-
Solid Waste: Collect unused or expired JNJ-64619178 powder and contaminated solid materials in a clearly labeled, sealed, and chemically resistant container. The label should include "Hazardous Waste," the chemical name "JNJ-64619178 (Onametostat)," and the approximate quantity.
-
Liquid Waste: Collect solutions containing JNJ-64619178 in a dedicated, leak-proof, and shatter-resistant container. The container must be appropriately labeled with "Hazardous Waste," the chemical name, solvent system (e.g., DMSO, saline), and estimated concentration. Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.
-
-
Storage of Chemical Waste:
-
Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the JNJ-64619178 waste.
-
Provide the EHS office with accurate information regarding the composition and quantity of the waste.
-
-
Documentation:
-
Maintain a detailed log of all JNJ-64619178 waste generated, including dates, quantities, and disposal pickup dates. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
As no specific Safety Data Sheet was accessible, quantitative data regarding disposal limits or concentrations are not available. The following table summarizes general information pertinent to the handling of JNJ-64619178.
| Parameter | Value | Source |
| Chemical Name | JNJ-64619178 (Onametostat) | N/A |
| Shipped As | Non-hazardous chemical | MedKoo Biosciences |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | MedKoo Biosciences |
| Storage (Long-term) | -20 °C (months to years) | MedKoo Biosciences |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of JNJ-64619178.
Disclaimer: The information provided is based on general laboratory safety principles. Always prioritize your institution's specific guidelines and consult with your EHS department for definitive procedures.
Essential Safety and Handling Guide for JNJ-42165279
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of JNJ-42165279, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. The following procedures are based on general laboratory safety protocols for handling potent enzyme inhibitors and chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for JNJ-42165279 and perform a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling JNJ-42165279 in a laboratory setting.[1][2][3][4][5]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the compound in powder or solution form. |
| Hand Protection | Nitrile gloves. | To prevent skin contact with the compound. |
| Body Protection | A lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95) | Recommended when handling the powder form outside of a fume hood to prevent inhalation. |
Operational Plan: Handling JNJ-42165279
JNJ-42165279 is typically supplied as a powder or in a dimethyl sulfoxide (B87167) (DMSO) solution. Adherence to standard operating procedures is crucial to ensure safety.
Handling the Powder Form
-
Preparation : All weighing and initial dilutions of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Engineering Controls : Use of a fume hood is the primary engineering control to prevent exposure.
-
Personal Hygiene : After handling, wash hands thoroughly with soap and water. Avoid touching your face, eyes, or other exposed skin with gloved hands.
Handling the DMSO Solution
-
Preparation : Solutions of JNJ-42165279 in DMSO should be prepared and handled in a well-ventilated area, preferably within a fume hood.
-
Storage : Store the DMSO stock solution at -80°C for long-term stability.
-
Cross-Contamination : Use dedicated pipette tips and other disposable labware to prevent cross-contamination of stock solutions.
Disposal Plan
Proper disposal of JNJ-42165279 and its associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
Solid Waste
-
Empty Vials and Contaminated Labware : Dispose of empty vials, used pipette tips, and other contaminated disposable labware in a designated chemical waste container.
-
Unused Powder : Unused or expired powdered JNJ-42165279 should be treated as chemical waste and disposed of through your institution's hazardous waste management program.
Liquid Waste
-
DMSO Solutions : Unused or waste solutions of JNJ-42165279 in DMSO should be collected in a clearly labeled, sealed waste container designated for organic solvent waste. Do not pour DMSO solutions down the drain.
-
Aqueous Solutions : While JNJ-42165279 is sparingly soluble in water, any aqueous waste containing the compound should be collected and disposed of as chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of JNJ-42165279 from preparation to disposal.
Logical Relationship Diagram
Caption: Logical relationships between the researcher, protective measures, compound forms, and disposal pathways.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 5. amano-enzyme.com [amano-enzyme.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
